Product packaging for 1,3-Dielaidin(Cat. No.:CAS No. 25637-84-7)

1,3-Dielaidin

Cat. No.: B148123
CAS No.: 25637-84-7
M. Wt: 621.0 g/mol
InChI Key: DRAWQKGUORNASA-XPWSMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpha:alpha-Diolein is a 1,3-diglyceride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H72O5 B148123 1,3-Dielaidin CAS No. 25637-84-7

Properties

IUPAC Name

[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAWQKGUORNASA-XPWSMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317483
Record name 1,3-Dielaidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98168-52-6, 25637-84-7
Record name 1,3-Dielaidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98168-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dielaidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dielaidin: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dielaidin is a diacylglycerol molecule composed of a glycerol backbone esterified with two elaidic acid molecules at the sn-1 and sn-3 positions. As a specific isomer of diacylglycerol (DAG), its physicochemical properties and biological activities are of significant interest in lipid research and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological roles of this compound, with a focus on experimental methodologies and its involvement in cellular signaling.

Chemical Structure and Properties

This compound, also known as 1,3-di-(9E-octadecenoyl)glycerol, is characterized by the presence of two trans-fatty acid chains. This trans configuration significantly influences its physical properties compared to its cis-isomer counterpart, 1,3-diolein.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name [2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate[1]
Synonyms 1,3-Di-9(E)-octadecenoin, 1,3-Dielaidoyl glycerol, DG(18:1(9E)/0:0/18:1(9E))[2][3]
Molecular Formula C39H72O5[2][3]
Molecular Weight 620.99 g/mol
Appearance White solid
Melting Point 55 °C
Boiling Point 678.3 °C at 760 mmHg
Density 0.934 g/cm³
Refractive Index 1.477
Solubility Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). Sparingly soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) (0.5 mg/ml).
Storage Freezer (-20°C)

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and reduced byproduct formation.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes the lipase-catalyzed esterification of glycerol with elaidic acid.

Materials:

  • Glycerol

  • Elaidic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Organic solvent (e.g., n-hexane, optional for solvent-based reaction)

  • Molecular sieves (for water removal in solvent-free systems)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

Methodology:

  • Reaction Setup:

    • Solvent-Free System: In a round-bottom flask, combine glycerol and elaidic acid in a 1:2 molar ratio. Add the immobilized lipase (typically 5-10% by weight of substrates) and molecular sieves.

    • Solvent-Based System: Dissolve glycerol and elaidic acid in a suitable organic solvent like n-hexane. Add the immobilized lipase.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring. The optimal temperature will depend on the specific lipase used.

    • If using a solvent-free system, apply a vacuum to facilitate the removal of water, which is a byproduct of the esterification reaction and can inhibit the enzyme.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification:

    • After the reaction reaches completion (or equilibrium), separate the immobilized lipase by filtration.

    • If a solvent was used, evaporate it under reduced pressure.

    • Purify the crude product containing this compound, unreacted substrates, and other glycerides (monoelaidin, 1,2-dielaidin, and trielaidin) using silica gel column chromatography. A typical solvent system for elution is a gradient of hexane:diethyl ether:acetic acid (e.g., starting from 90:10:1 to 70:30:1, v/v/v).

    • Collect the fractions containing this compound, as identified by TLC analysis against a standard.

    • Evaporate the solvent from the collected fractions to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow Substrates Glycerol + Elaidic Acid Reaction Enzymatic Esterification (Immobilized Lipase) Substrates->Reaction 1:2 molar ratio Purification Column Chromatography Reaction->Purification Crude Product Product Pure this compound Purification->Product

Fig. 1: General workflow for the enzymatic synthesis of this compound.

Biological Significance and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC), a family of enzymes that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis. The specific role of this compound in these pathways is an area of active research, with its unique trans-fatty acid composition potentially leading to distinct biological effects compared to other DAG isomers.

Diacylglycerol Signaling Pathway

The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane.

The membrane-bound DAG recruits and activates conventional and novel isoforms of PKC. This activation is a critical step in transducing extracellular signals into intracellular responses.

DAG_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC recruits and activates Ca_Release->PKC co-activates (for conventional PKCs) Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) PKC->Cellular_Response phosphorylates target proteins leading to

Fig. 2: The canonical Diacylglycerol (DAG) signaling pathway.
Potential Unique Roles of this compound

The presence of elaidic acid, a trans-fatty acid, in this compound may confer specific properties that distinguish its biological activity from DAGs containing cis-fatty acids. Research on elaidic acid suggests it can influence:

  • Membrane Fluidity: Trans-fatty acids are known to decrease membrane fluidity, which could affect the localization and activity of membrane-bound proteins, including PKC isoforms.

  • Lipid Metabolism: Studies have shown that elaidic acid can impact lipid metabolism, potentially leading to alterations in the levels of other lipid signaling molecules.

Further research is needed to elucidate the specific interactions of this compound with PKC isoforms and its downstream effects on cellular signaling cascades.

Experimental Applications

This compound serves as a valuable tool in lipid research, particularly as a standard in analytical techniques and as a probe in cellular assays.

Experimental Protocol: Use of this compound as a Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for using this compound as a standard for the quantification of diacylglycerols in a biological sample.

Materials:

  • This compound standard of known concentration

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standard (e.g., a deuterated diacylglycerol)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system

Methodology:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample.

    • Add a known amount of the internal standard to the sample.

    • Extract the lipids using a standard method such as the Folch or Bligh-Dyer extraction.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Add the derivatizing agent to convert the hydroxyl group of the diacylglycerol into a more volatile trimethylsilyl (TMS) ether.

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Prepare a calibration curve by derivatizing known concentrations of the this compound standard.

    • Inject the derivatized sample and standards onto the GC-MS system.

    • Use an appropriate GC temperature program to separate the different lipid components.

    • Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect and quantify the this compound-TMS derivative and the internal standard.

  • Data Analysis:

    • Identify the peak corresponding to the this compound-TMS derivative based on its retention time and mass spectrum.

    • Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

GCMS_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction + Internal Standard Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification vs. Calibration Curve

Fig. 3: Workflow for the quantification of diacylglycerols using this compound as a standard in GC-MS.

Conclusion

This compound is a structurally distinct diacylglycerol with unique physicochemical properties conferred by its trans-fatty acid components. While it is known to participate in the general diacylglycerol signaling pathway, its specific biological roles and the nuances of its interactions with cellular machinery are still under investigation. The experimental protocols provided in this guide for its synthesis and use as an analytical standard offer a foundation for researchers to further explore the function of this intriguing lipid molecule in health and disease. Future studies are warranted to fully understand the impact of this compound on cellular processes and its potential as a target for therapeutic intervention.

References

Synthesis of 1,3-Dielaidin for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 1,3-Dielaidin, a diacylglycerol containing two elaidic acid chains. Both chemical and enzymatic synthesis routes are detailed, offering flexibility for various laboratory settings and research needs. This document outlines experimental protocols, data presentation in tabular format, and visual diagrams of the synthesis workflows and a relevant signaling pathway.

Introduction

This compound is a specific diacylglycerol (DAG) where elaidic acid, a trans-unsaturated fatty acid, is esterified to the sn-1 and sn-3 positions of the glycerol backbone. As a member of the DAG family, this compound can be a valuable tool in lipid research, serving as a standard for analytical purposes, a substrate in enzymatic assays, or a component in the formulation of lipid-based drug delivery systems. This guide details two primary methods for its synthesis in a laboratory setting: a chemical approach via acid-catalyzed esterification and an enzymatic approach using lipase-mediated esterification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental setups.

PropertyValue
Molecular Formula C₃₉H₇₂O₅
Molecular Weight 621.00 g/mol
Appearance White to off-white solid
Melting Point Not precisely defined, varies with purity
Solubility Soluble in organic solvents like chloroform, hexane, and diethyl ether. Insoluble in water.
Storage Conditions -20°C for long-term stability

Synthesis of this compound

Two effective methods for the synthesis of this compound are presented below: a chemical method and an enzymatic method.

Chemical Synthesis via Acid-Catalyzed Esterification

This method involves the direct esterification of glycerol with elaidic acid using an acid catalyst, typically p-toluenesulfonic acid (p-TSA), with azeotropic removal of water to drive the reaction to completion.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1.0 eq), elaidic acid (2.2 eq), and p-toluenesulfonic acid (0.1 eq).

  • Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or xylene (approximately 2-3 mL per gram of glycerol).

  • Reaction: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v) mobile phase. The reaction is typically complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product, a mixture of mono-, di-, and triglycerides, is purified by column chromatography on silica gel.

    • Column Preparation: Pack a silica gel column using a slurry of silica in hexane.

    • Elution: Load the crude product onto the column and elute with a gradient of hexane and diethyl ether. Start with pure hexane to elute non-polar impurities, then gradually increase the diethyl ether concentration to elute monoelaidin, 1,2-dielaidin, and finally the desired this compound. Collect fractions and analyze by TLC.

    • Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the final product.

The following table summarizes typical quantitative data for the chemical synthesis of 1,3-diacylglycerols, which can be extrapolated for this compound.

ParameterTypical Value
Yield 40-60%
Purity (after chromatography) >95%
Reaction Time 4-8 hours
Enzymatic Synthesis using Immobilized Lipase

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often resulting in higher purity of the desired 1,3-isomer due to the sn-1,3 regioselectivity of many lipases.

  • Reactant Preparation: In a reaction vessel, combine glycerol (1.0 eq) and elaidic acid (2.0-3.0 eq).

  • Enzyme Addition: Add an immobilized sn-1,3 specific lipase, such as Lipozyme RM IM or Novozym 435 (typically 5-10% by weight of the total reactants).

  • Reaction Conditions:

    • The reaction is typically performed in a solvent-free system to maximize reactant concentration.

    • Maintain the reaction temperature between 40-60°C with constant stirring.

    • Apply a vacuum to the system to remove the water produced during the esterification, which drives the equilibrium towards product formation.

  • Monitoring: Monitor the reaction progress by analyzing the disappearance of free fatty acids (e.g., by titration) or by TLC analysis of the product mixture.

  • Enzyme Removal: Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: The crude product can be purified by molecular distillation or column chromatography as described in the chemical synthesis section. For laboratory scale, column chromatography is often more practical.

The following table summarizes typical quantitative data for the enzymatic synthesis of 1,3-diacylglycerols.

ParameterTypical Value
Yield 60-85%
Purity (after purification) >98%
Reaction Time 24-72 hours

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Glycerol + Elaidic Acid + p-TSA reflux Reflux in Toluene (Azeotropic Water Removal) reactants->reflux neutralization Neutralization (NaHCO3 wash) reflux->neutralization extraction Extraction with Diethyl Ether neutralization->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation column Silica Gel Column Chromatography evaporation->column product Pure this compound column->product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_purification Purification reactants Glycerol + Elaidic Acid enzyme Immobilized Lipase reactants->enzyme reaction Solvent-free, 40-60°C, Vacuum enzyme->reaction filtration Filtration to remove enzyme reaction->filtration crude_product Crude Product filtration->crude_product purification_method Column Chromatography or Molecular Distillation crude_product->purification_method final_product Pure this compound purification_method->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway

While the specific role of this compound in signaling pathways is not well-documented, diacylglycerols (DAGs) in general are crucial second messengers. The following diagram illustrates a canonical DAG signaling pathway. The involvement of this compound in such pathways is a potential area for future research.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation cellular_response Downstream Cellular Responses pkc->cellular_response Phosphorylation Cascade ligand External Signal ligand->receptor Activation

Caption: A general diacylglycerol (DAG) signaling pathway.

Conclusion

This guide provides detailed methodologies for the synthesis of this compound for laboratory use, covering both chemical and enzymatic routes. The choice of method will depend on the desired purity, yield, and available laboratory equipment. The provided workflows and diagrams offer a clear visual representation of the processes involved. Further research is warranted to elucidate the specific biological roles of this compound in cellular signaling and metabolism.

An In-depth Technical Guide to 1,3-Dielaidin (CAS Number: 98168-52-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dielaidin is a diacylglycerol molecule distinguished by the presence of two elaidic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a specific trans-fatty acid-containing lipid, its physicochemical properties and biological implications are of significant interest in lipid research and drug development. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, outlining general methodologies for its synthesis and analysis, and inferring its potential biological roles and toxicological profile based on current knowledge of 1,3-diacylglycerols and elaidic acid. While specific experimental data on this compound is limited in publicly accessible literature, this document serves as a foundational resource by detailing relevant experimental frameworks and potential signaling pathways for future investigation.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 620.99 g/mol . Its structure, comprising a polar glycerol head and two nonpolar trans-fatty acid tails, confers amphipathic properties that influence its behavior in biological and chemical systems.

PropertyValueReference
CAS Number 98168-52-6
Molecular Formula C₃₉H₇₂O₅
Molecular Weight 620.99 g/mol
Appearance White solid
Melting Point 55 °C
Boiling Point 678.3°C at 760 mmHg
Density 0.934 g/cm³
Storage Temperature -20°C

Synthesis and Purification

The synthesis of specific 1,3-diacylglycerols like this compound can be achieved through several established chemical and enzymatic methods.

Enzymatic Synthesis via Esterification

A common and regioselective method for synthesizing 1,3-diacylglycerols involves the enzymatic esterification of glycerol with the desired fatty acid.

Experimental Protocol:

  • Reactants: Combine glycerol and elaidic acid in a 1:2 molar ratio in a solvent-free system or an appropriate organic solvent (e.g., t-butanol).

  • Catalyst: Add a sn-1,3 specific lipase, such as immobilized Rhizomucor miehei lipase (Lipozyme RM IM) or Candida antarctica lipase B (Novozym 435), typically at 5-10% (w/w) of the total reactants.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with continuous agitation. A vacuum may be applied to remove water produced during the reaction and drive the equilibrium towards ester formation.

  • Monitoring: Monitor the reaction progress by periodically analyzing the composition of the reaction mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification: Upon completion, the product mixture is purified. This can be achieved by molecular distillation to remove unreacted fatty acids and monoglycerides, followed by crystallization from a solvent like acetone or hexane to isolate the this compound.

Synthesis_Workflow Glycerol Glycerol Reactants Reaction Mixture Glycerol->Reactants ElaidicAcid Elaidic Acid ElaidicAcid->Reactants Esterification Enzymatic Esterification Reactants->Esterification Lipase sn-1,3 Specific Lipase Lipase->Esterification Purification Purification (Distillation & Crystallization) Esterification->Purification Product This compound Purification->Product

Enzymatic synthesis workflow for this compound.

Analytical Methods

The characterization and quantification of this compound require a combination of chromatographic and spectroscopic techniques.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of lipid mixtures and for monitoring the progress of synthesis reactions.

Experimental Protocol:

  • Stationary Phase: Use silica gel 60 plates.

  • Mobile Phase: A common solvent system for separating neutral lipids is hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Sample Application: Dissolve the lipid sample in a volatile solvent (e.g., chloroform or hexane) and spot onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After development, visualize the separated lipids by staining with iodine vapor, primuline spray (for fluorescent detection), or by charring with a sulfuric acid solution and heating. 1,3-diacylglycerols will have a distinct retention factor (Rf) value compared to triglycerides, free fatty acids, and monoglycerides.

Gas Chromatography (GC)

GC is used for the quantitative analysis of the fatty acid composition of this compound after conversion to fatty acid methyl esters (FAMEs).

Experimental Protocol:

  • Derivatization: Transesterify the this compound sample to FAMEs using a reagent such as boron trifluoride in methanol (BF₃-methanol) or sodium methoxide.

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is suitable for separating FAMEs, including cis and trans isomers.

  • Temperature Program: Employ a temperature gradient to ensure the separation of all FAMEs.

  • Quantification: Identify and quantify the elaidic acid methyl ester peak by comparing its retention time and area with that of a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector can be used for the analysis of intact diacylglycerol isomers.

Experimental Protocol:

  • Stationary Phase: A normal-phase column (e.g., silica) or a silver-ion HPLC (Ag-HPLC) column can be used to separate 1,2- and 1,3-diacylglycerol isomers.

  • Mobile Phase: A non-polar mobile phase gradient, such as a mixture of hexane and isopropanol, is typically used for normal-phase separation.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection and quantification.

  • Quantification: Use an external or internal standard of a known 1,3-diacylglycerol for accurate quantification.

Analytical_Workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis TLC Thin Layer Chromatography (TLC) Sample This compound Sample Derivatization Derivatization to FAMEs Sample->Derivatization HPLC HPLC-ELSD/MS Sample->HPLC GC Gas Chromatography (GC-FID) Derivatization->GC FattyAcidComp Fatty Acid Composition GC->FattyAcidComp IsomerPurity Isomeric Purity HPLC->IsomerPurity

General analytical workflow for this compound.

Potential Biological Activity and Signaling Pathways (Inferred)

1,2-Diacylglycerols are well-established second messengers that activate protein kinase C (PKC). While 1,3-diacylglycerols are not direct activators of PKC, they can be metabolized to species that influence signaling pathways. The metabolic fate of this compound likely involves hydrolysis by lipases to release elaidic acid and monoacylglycerol.

Elaidic acid, a major trans fatty acid, has been shown to be incorporated into cellular lipids, including phospholipids and triacylglycerols. This incorporation can alter the physical properties of cell membranes, such as fluidity and permeability, which may in turn affect the function of membrane-bound proteins and signaling receptors.

Studies on elaidic acid have suggested its involvement in inflammatory pathways and lipid metabolism dysregulation. Therefore, this compound could potentially influence these pathways following its hydrolysis and the subsequent metabolic processing of elaidic acid.

Inferred_Signaling_Pathway Dielaidin This compound Lipase Lipase Hydrolysis Dielaidin->Lipase ElaidicAcid Elaidic Acid Lipase->ElaidicAcid MAG Monoelaidin Lipase->MAG Membrane Incorporation into Cell Membranes ElaidicAcid->Membrane Metabolism Metabolic Pathways (e.g., Beta-oxidation) ElaidicAcid->Metabolism MembraneProps Altered Membrane Properties (Fluidity, Permeability) Membrane->MembraneProps Signaling Modulation of Inflammatory Signaling MembraneProps->Signaling Metabolism->Signaling GeneExpression Altered Gene Expression Signaling->GeneExpression

Inferred metabolic fate and potential cellular effects.

Toxicology (Inferred)

The toxicological profile of this compound has not been specifically reported. However, potential hazards can be inferred from the toxicology of its constituent, elaidic acid. Diets high in trans fatty acids, such as elaidic acid, have been associated with adverse cardiovascular effects, including an increase in LDL ("bad") cholesterol and a decrease in HDL ("good") cholesterol.

In vitro studies on elaidic acid have shown potential for inducing inflammatory responses in various cell types. The incorporation of trans fatty acids into cell membranes can also lead to increased cellular stress.

Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

This compound can serve as a valuable tool in several areas of research:

  • Lipidomics Standard: As a well-defined diacylglycerol, it can be used as an internal or external standard for the quantification of similar lipid species in complex biological samples by mass spectrometry.

  • Model Membrane Studies: It can be incorporated into artificial membranes to study the effects of trans fatty acids on membrane structure and function.

  • Enzyme Substrate: It can be used as a substrate to study the activity and specificity of lipases and other lipid-metabolizing enzymes.

  • Drug Delivery: The physicochemical properties of this compound may be explored for its potential use in lipid-based drug delivery systems, such as solid lipid nanoparticles or liposomes, particularly for the delivery of lipophilic drugs.

Conclusion

This compound is a specific diacylglycerol with potential significance in understanding the biochemical and physiological effects of trans fatty acids. While direct research on this molecule is limited, this guide provides a framework for its synthesis, analysis, and potential biological roles based on the established knowledge of its constituent components. Further research is warranted to elucidate the specific interactions and metabolic fate of this compound in biological systems, which will be crucial for a comprehensive understanding of its impact on human health and its potential applications in the pharmaceutical sciences.

The Biological Role of 1,3-Dielaidin in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct research on 1,3-dielaidin is sparse, its biological role in lipid metabolism can be inferred from the metabolic fate of its constituent fatty acid, elaidic acid, and the broader functions of 1,3-diacylglycerols. This technical guide synthesizes the available evidence to provide a comprehensive overview of the anticipated absorption, metabolic processing, and cellular impact of this compound. It is proposed that this compound, as a trans-fatty acid-containing diacylglycerol, likely contributes to dyslipidemia and cellular stress by interfering with normal lipid signaling and metabolic pathways. This document details the metabolic pathways involved, summarizes key quantitative data from related studies, and provides outlines of relevant experimental protocols.

Introduction: The Enigma of this compound

This compound is a diacylglycerol (DAG) molecule consisting of a glycerol backbone esterified with two molecules of elaidic acid at the sn-1 and sn-3 positions. Elaidic acid is the principal trans-fatty acid found in industrially produced partially hydrogenated vegetable oils.[1][2] The consumption of trans-fatty acids is strongly associated with an increased risk of cardiovascular disease, attributed to their adverse effects on blood lipid profiles, including raising low-density lipoprotein (LDL) cholesterol and lowering high-density lipoprotein (HDL) cholesterol.[3][4][5]

Diacylglycerols are key intermediates in lipid metabolism, serving as precursors for the synthesis of triglycerides and phospholipids, and also acting as important signaling molecules. The specific stereochemistry of DAGs, such as sn-1,2-DAG versus 1,3-DAG, dictates their metabolic fate and signaling functions. This guide will explore the likely biological role of this compound by examining the metabolism of its components: elaidic acid and the 1,3-diacylglycerol structure.

Metabolism of this compound: An Inferential Analysis

The metabolic journey of this compound can be conceptualized in two main stages: digestion and absorption, followed by cellular metabolism and signaling.

Digestion and Absorption

In the gastrointestinal tract, dietary triglycerides are hydrolyzed by lipases into fatty acids and monoacylglycerols for absorption. Similarly, this compound would be subjected to hydrolysis by gastric and pancreatic lipases. These enzymes typically exhibit a preference for the sn-1 and sn-3 positions of triacylglycerols, generating sn-2-monoacylglycerols and free fatty acids. Therefore, the digestion of this compound is expected to release elaidic acid and glycerol.

The absorbed elaidic acid is then re-esterified into triglycerides and other lipids within the enterocytes and packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.

Cellular Uptake and Incorporation of Elaidic Acid

Once in circulation, the elaidic acid from this compound can be taken up by various tissues. Studies have shown that trans-fatty acids are incorporated into cellular lipids, including phospholipids in cell membranes and triglycerides stored in lipid droplets. This incorporation can alter membrane fluidity and function.

Intracellular Fate of this compound and its Metabolites

Within the cell, this compound can be formed through the hydrolysis of triglycerides containing elaidic acid by adipose triglyceride lipase (ATGL). The resulting this compound can then be further metabolized. The primary pathways for diacylglycerol metabolism are:

  • Acylation to form Triglycerides: Diacylglycerol acyltransferases (DGATs) can acylate this compound to form triglycerides, which are stored in lipid droplets.

  • Hydrolysis to Free Fatty Acids and Glycerol: Hormone-sensitive lipase (HSL) and monoglyceride lipase (MGL) can hydrolyze DAGs to release fatty acids for energy production or other metabolic processes.

  • Conversion to other Lipid Intermediates: While sn-1,2-DAG is the primary substrate for diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), a key signaling molecule, the efficiency of 1,3-DAG conversion in this pathway is less clear.

The presence of elaidic acid in these pathways is significant. Elaidic acid has been shown to upregulate hepatic lipogenesis by influencing the activity of sterol regulatory element-binding protein-1c (SREBP-1c).

Impact on Lipid Metabolism and Signaling

The presence of this compound and its constituent elaidic acid is predicted to have several adverse effects on lipid metabolism and cellular signaling.

Disruption of Cholesterol Metabolism

Dietary intake of trans-fatty acids, primarily elaidic acid, leads to an unfavorable blood lipid profile, characterized by increased LDL-C and decreased HDL-C. Mechanistically, elaidic acid has been shown to increase the activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to LDL, thereby lowering HDL-C levels. Studies in HepG2 cells, a human liver cell line, have demonstrated that elaidic acid upregulates proteins involved in cholesterol synthesis and its esterification and transport.

Interference with Essential Fatty Acid Metabolism

Elaidic acid can interfere with the metabolism of essential fatty acids, such as linoleic acid and alpha-linolenic acid. It has been suggested that trans-fatty acids can inhibit the activity of delta-6-desaturase, a key enzyme in the synthesis of long-chain polyunsaturated fatty acids like arachidonic acid.

Altered Cellular Signaling

Diacylglycerols are crucial second messengers, particularly sn-1,2-DAG, which activates protein kinase C (PKC). The accumulation of 1,3-DAG, such as this compound, may not activate PKC in the same manner. However, elevated levels of total DAG, including species containing elaidic acid, have been associated with insulin resistance. Elaidic acid itself has been shown to impair insulin-stimulated glucose uptake in muscle cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies on elaidic acid and diacylglycerols, providing a basis for understanding the potential impact of this compound.

Table 1: Effects of Elaidic Acid on Plasma Lipoproteins

ParameterEffect of Elaidic Acid IntakeReference
LDL CholesterolIncreased
HDL CholesterolDecreased
Total CholesterolIncreased
TriglyceridesIncreased

Table 2: Cellular Effects of Elaidic Acid in HepG2 Cells

Cellular ProcessEffect of Elaidic AcidReference
Cholesterol SynthesisUpregulated
Cholesterol Esterification & TransportUpregulated
SREBP-1c ActivityUpregulated
Lipogenic Gene ExpressionIncreased

Experimental Protocols

Investigating the specific biological role of this compound would require a combination of in vitro and in vivo experimental approaches.

In Vitro Cell Culture Studies
  • Objective: To determine the direct cellular effects of this compound on lipid metabolism and signaling.

  • Cell Lines: Human hepatoma cells (e.g., HepG2), adipocytes (e.g., 3T3-L1), and myocytes (e.g., C2C12).

  • Methodology:

    • Synthesize or procure pure this compound.

    • Treat cultured cells with varying concentrations of this compound, using 1,3-diolein as a control.

    • Lipidomic Analysis: Extract total lipids and analyze the incorporation of elaidic acid into different lipid species (triglycerides, phospholipids, cholesteryl esters) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • Gene and Protein Expression Analysis: Measure the expression of key genes and proteins involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC, HMGCR, LDLR) and signaling (e.g., PKC, Akt) using qPCR and Western blotting.

    • Functional Assays: Assess cellular functions such as glucose uptake, insulin signaling, and lipid droplet formation and morphology.

Animal Models
  • Objective: To investigate the in vivo metabolic consequences of dietary this compound.

  • Animal Model: Mice or rats fed a controlled diet.

  • Methodology:

    • Formulate diets containing this compound, with control diets containing 1,3-diolein or a standard fat source.

    • Feed animals the respective diets for a specified period (e.g., 8-12 weeks).

    • Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

    • Plasma Lipid Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

    • Tissue Analysis: Collect liver, adipose tissue, and muscle for analysis of lipid content and gene/protein expression as described for in vitro studies.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

G cluster_membrane Plasma Membrane cluster_metabolism Intracellular Lipid Metabolism cluster_adverse Adverse Effects of Elaidic Acid GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol (e.g., containing oleic acid) PIP2->DAG PKC PKC DAG->PKC Activates CellularResponse Cellular Response (Growth, Differentiation) PKC->CellularResponse Phosphorylates Targets TAG_elaidin Triglyceride (containing elaidic acid) DAG_13_dielaidin This compound TAG_elaidin->DAG_13_dielaidin Hydrolyzes ATGL ATGL TAG_storage Triglyceride Storage (Lipid Droplet) DAG_13_dielaidin->TAG_storage Acylates ElaidicAcid Elaidic Acid DAG_13_dielaidin->ElaidicAcid Hydrolyzes DGAT DGAT HSL_MGL HSL / MGL ElaidicAcid2 Elaidic Acid SREBP1c SREBP-1c Activation ElaidicAcid2->SREBP1c CETP CETP Activity ElaidicAcid2->CETP InsulinResistance Insulin Resistance ElaidicAcid2->InsulinResistance Lipogenesis Increased Lipogenesis SREBP1c->Lipogenesis HDL_decrease Decreased HDL CETP->HDL_decrease LDL_increase Increased LDL CETP->LDL_increase

Caption: Inferred metabolic and signaling pathways involving this compound.

Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Cell Culture (HepG2, 3T3-L1) treatment Treatment: This compound vs 1,3-Diolein start_invitro->treatment analysis Analysis treatment->analysis lipidomics Lipidomics (GC/LC-MS) analysis->lipidomics gene_expression Gene/Protein Expression (qPCR, Western Blot) analysis->gene_expression functional_assays Functional Assays (Glucose Uptake) analysis->functional_assays start_invivo Animal Model (Mice/Rats) diet Dietary Intervention: This compound vs Control start_invivo->diet phenotyping Metabolic Phenotyping diet->phenotyping plasma_analysis Plasma Lipid Analysis diet->plasma_analysis tissue_analysis Tissue Analysis diet->tissue_analysis end_invivo Data Interpretation phenotyping->end_invivo plasma_analysis->end_invivo tissue_analysis->end_invivo

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The biological role of this compound in lipid metabolism, while not directly elucidated in the scientific literature, can be logically inferred from the well-documented effects of its constituent, elaidic acid, and the metabolic functions of 1,3-diacylglycerols. It is highly probable that this compound contributes to the adverse health effects associated with trans-fatty acid consumption, including dyslipidemia and insulin resistance.

Future research should focus on the direct investigation of this compound using the experimental approaches outlined in this guide. Key questions to address include:

  • The precise efficiency of this compound digestion and elaidic acid absorption.

  • The specific effects of this compound on lipid droplet dynamics and lipotoxicity.

  • The direct impact of this compound on key signaling pathways, such as those involving PKC and insulin.

A thorough understanding of the metabolic fate and biological activities of specific trans-fatty acid-containing molecules like this compound is crucial for developing effective strategies to mitigate the health risks associated with industrial trans-fat consumption. This guide provides a foundational framework for researchers, scientists, and drug development professionals to pursue these important investigations.

References

The Metabolic Journey of 1,3-Dielaidin in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of 1,3-dielaidin in mammalian cells. As a specific diacylglycerol containing two trans-fatty acid molecules (elaidic acid), its metabolism is of significant interest in understanding the cellular impacts of dietary trans fats. While direct metabolic flux analysis of this compound is not extensively documented, this guide synthesizes current knowledge on the metabolism of its constituent parts—elaidic acid and 1,3-diacylglycerols—to provide a detailed inferred pathway. This document covers the absorption, cellular uptake, enzymatic breakdown, and potential downstream signaling effects of this compound. Detailed experimental protocols for the analysis of trans fatty acids and diacylglycerol isomers are also provided, alongside quantitative data on relevant lipid species.

Introduction

This compound is a diacylglycerol (DAG) molecule consisting of a glycerol backbone esterified with two molecules of elaidic acid at the sn-1 and sn-3 positions. Elaidic acid is the principal trans isomer of oleic acid, commonly found in partially hydrogenated vegetable oils. The consumption of trans fatty acids has been linked to adverse health effects, making the study of their metabolic fate crucial. This guide will delineate the metabolic journey of this compound within mammalian cells, from its initial hydrolysis to the metabolic and signaling consequences of its breakdown products.

Metabolic Pathways of this compound

The metabolism of this compound can be inferred from the well-established pathways of dietary fats and its components.

Digestion and Absorption

Dietary triglycerides and diglycerides are primarily hydrolyzed in the lumen of the small intestine by pancreatic lipases. This compound is likely hydrolyzed to monoelaidin and free elaidic acid. These products are then absorbed by enterocytes.

Intracellular Metabolism

Once inside the cell, the metabolic fate of this compound and its hydrolysis products can follow several routes:

  • Hydrolysis: Intracellular lipases can hydrolyze this compound to release two molecules of elaidic acid and a glycerol backbone.

  • Re-esterification: this compound can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), which can be stored in lipid droplets.

  • Phosphorylation: While 1,2-diacylglycerols are the primary substrates for diacylglycerol kinases (DGKs), some activity on 1,3-DAGs may occur, leading to the formation of phosphatidic acid.

The released elaidic acid is activated to its coenzyme A thioester, elaidoyl-CoA, which can then be:

  • Incorporated into other lipids: Elaidoyl-CoA can be used by various acyltransferases to be incorporated into phospholipids, triglycerides, and cholesterol esters.[1][2]

  • Undergo β-oxidation: Elaidoyl-CoA can be transported into the mitochondria for β-oxidation to generate acetyl-CoA. However, the β-oxidation of elaidic acid is reported to be slower than that of its cis-isomer, oleic acid.[3] A key intermediate, 5-trans-tetradecenoyl-CoA, has been found to accumulate during the β-oxidation of elaidoyl-CoA.[4]

Metabolic_Pathway_of_1_3_Dielaidin Dielaidin This compound ElaidicAcid Elaidic Acid Dielaidin->ElaidicAcid Lipase Glycerol Glycerol Dielaidin->Glycerol Lipase TAG Triacylglycerols (Lipid Droplets) Dielaidin->TAG DGAT ElaidoylCoA Elaidoyl-CoA ElaidicAcid->ElaidoylCoA Acyl-CoA Synthetase ElaidoylCoA->TAG Phospholipids Phospholipids (Membranes) ElaidoylCoA->Phospholipids BetaOxidation β-Oxidation ElaidoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Metabolic fate of this compound in mammalian cells.

Quantitative Data

Direct quantitative flux data for this compound metabolism is scarce. However, data on total diacylglycerol concentrations and the effects of elaidic acid on cellular lipid composition provide valuable context.

ParameterCell/Tissue TypeConcentration/ChangeReference
Total Diacylglycerol (DAG) Concentration Human Skeletal Muscle (Athletes)Higher than lean and obese individuals[5]
Total Diacylglycerol (DAG) Concentration Human Skeletal Muscle (Type 2 Diabetes)Higher than lean and obese individuals
Elaidic Acid Incorporation Ehrlich Ascites Tumor CellsPrimarily into phospholipids (choline and ethanolamine phospholipids)
Effect of Elaidic Acid on Hepatic Lipogenesis HuH-7 CellsUpregulates fatty acid and cholesterol synthesis
β-oxidation Rate of Elaidoyl-CoA Rat Heart MitochondriaApproximately half the rate of oleoyl-CoA

Signaling Pathways Affected by this compound Metabolites

The breakdown products of this compound, particularly elaidic acid and the diacylglycerol moiety, can modulate several key signaling pathways.

Protein Kinase C (PKC) Activation

Diacylglycerols are well-known second messengers that activate protein kinase C (PKC). While 1,2-DAGs are the canonical activators, 1,3-DAGs may also influence PKC activity, although generally less potently. PKC activation can lead to a cascade of downstream effects, including the regulation of gene expression, cell proliferation, and apoptosis.

PKC_Activation_Pathway DAG 1,3-Diacylglycerol PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Response Cellular Responses (Gene Expression, Proliferation, etc.) Downstream->Response

Diacylglycerol-mediated activation of Protein Kinase C.

Inflammatory Signaling Pathways

Trans fatty acids, including elaidic acid, have been shown to promote pro-inflammatory signaling. One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) pathway. Activation of NF-κB leads to the transcription of various pro-inflammatory genes, including cytokines and adhesion molecules.

Inflammatory_Signaling_Pathway cluster_cytoplasm Cytoplasm ElaidicAcid Elaidic Acid IKK IKK Complex ElaidicAcid->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->InflammatoryGenes

Elaidic acid-induced NF-κB inflammatory pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. Trans fatty acids can modulate PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation and storage.

Experimental Protocols

Lipid Extraction from Mammalian Cells

This protocol is adapted from established methods for total lipid extraction.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade), ice-cold

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest cultured cells by scraping and wash twice with ice-cold PBS.

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Resuspend the cell pellet in a known volume of PBS.

  • Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

  • Vortex vigorously for 2 minutes.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.

  • Add 1.25 volumes of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 500 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis.

Lipid_Extraction_Workflow Start Cell Pellet AddSolvents Add Chloroform:Methanol (1:2) Start->AddSolvents Vortex1 Vortex AddSolvents->Vortex1 AddChloroform Add Chloroform Vortex1->AddChloroform Vortex2 Vortex AddChloroform->Vortex2 AddNaCl Add 0.9% NaCl Vortex2->AddNaCl Vortex3 Vortex AddNaCl->Vortex3 Centrifuge Centrifuge Vortex3->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry End Lipid Extract Dry->End

Workflow for lipid extraction from mammalian cells.

Analysis of Trans Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of fatty acid methyl esters (FAMEs).

Materials:

  • Lipid extract (from section 5.1)

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a highly polar capillary column (e.g., SP-2560 or CP-Sil 88)

Procedure:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

    • Heat at 100°C for 30 minutes in a sealed tube.

    • Cool to room temperature and add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven temperature program: Initial temperature of 100°C, hold for 4 minutes, ramp to 240°C at 3°C/minute, hold for 15 minutes.

      • Carrier gas: Helium

    • MS Conditions (example):

      • Ionization mode: Electron Ionization (EI)

      • Scan range: m/z 50-500

  • Data Analysis:

    • Identify FAMEs based on their retention times and mass spectra by comparison to known standards.

    • Quantify individual fatty acids using an internal standard.

Analysis of Diacylglycerol Isomers by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method for the separation and quantification of DAG isomers.

Materials:

  • Lipid extract (from section 5.1)

  • LC-MS system with a normal-phase or reverse-phase column

  • Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water)

  • Ammonium formate or acetate for adduct formation

Procedure:

  • Sample Preparation:

    • Resuspend the dried lipid extract in an appropriate solvent (e.g., hexane/isopropanol).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • LC Conditions (example for normal-phase):

      • Column: Silica column

      • Mobile phase gradient: A gradient of hexane and isopropanol/water.

    • MS Conditions (example):

      • Ionization mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Scan for [M+NH4]+ or [M+Na]+ adducts.

      • For quantification, use multiple reaction monitoring (MRM) or precursor ion scanning.

  • Data Analysis:

    • Identify DAG isomers based on their retention times and mass-to-charge ratios.

    • Quantify individual DAG species using appropriate internal standards (e.g., deuterated DAGs).

Conclusion

The metabolic pathways of this compound in mammalian cells are complex and multifaceted. While direct research on this specific molecule is limited, by examining the metabolism of its components, elaidic acid and 1,3-diacylglycerol, we can construct a detailed picture of its cellular fate. The hydrolysis of this compound releases elaidic acid, which can be either incorporated into other cellular lipids or undergo a slower rate of β-oxidation compared to its cis counterpart. The diacylglycerol moiety and the released elaidic acid can also act as signaling molecules, influencing pathways such as PKC activation and inflammatory responses through NF-κB and PPARs. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the metabolism and cellular effects of this compound and other trans fatty acid-containing lipids. Further research, particularly employing metabolic flux analysis with labeled this compound, is necessary to fully elucidate the quantitative aspects of its metabolism and its precise impact on cellular health and disease.

References

The Unseen Component: A Technical Guide to the Natural Sources and Occurrence of 1,3-Dielaidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,3-Dielaidin, a specific diacylglycerol molecule. Given the limited direct research on this compound, this guide focuses on its primary constituent, elaidic acid, as a proxy for its occurrence. Elaidic acid is the trans isomer of oleic acid and its presence in fats and oils is the key indicator for the potential formation of this compound. This document details the natural and industrial sources of elaidic acid, presents quantitative data on its prevalence, and outlines detailed experimental protocols for its analysis, which can be adapted for the specific quantification of this compound.

Introduction to this compound

This compound is a diacylglycerol (DAG) molecule consisting of a glycerol backbone with elaidic acid attached at the sn-1 and sn-3 positions. Elaidic acid (18:1 trans-9) is the most common trans fatty acid (TFA) found in industrially processed foods. The primary source of elaidic acid, and consequently this compound, is the partial hydrogenation of vegetable oils. This process converts liquid oils into semi-solid fats for use in margarines, shortenings, and a variety of processed foods to improve texture and shelf-life. While trans fatty acids occur in small amounts naturally in ruminant fats, the industrial process is the major contributor to their presence in the human diet.

Natural and Industrial Occurrence

The occurrence of this compound is directly linked to the presence of elaidic acid in fats and oils. The following table summarizes the concentration of elaidic acid in various food products. It is important to note that the concentration of this compound itself is not widely reported and would be a fraction of the total elaidic acid content, esterified to the glycerol backbone.

Table 1: Occurrence of Elaidic Acid in Natural and Processed Food Sources

Food SourceConcentration of Elaidic Acid (% of total fatty acids)Notes
Industrial Sources
Partially Hydrogenated Vegetable OilsUp to 45%The primary source of industrial trans fats.
Margarine (stick)10 - 30%Varies significantly based on the level of hydrogenation.
Vegetable Shortening15 - 35%Widely used in baking and frying.
Fried Foods (from restaurants)5 - 20%Dependent on the type of frying oil used.
Baked Goods (commercial)2 - 15%Cookies, crackers, and pastries often contain partially hydrogenated oils.
Natural Sources (Ruminant)
Butter2 - 5%Contains naturally occurring trans fats, primarily vaccenic acid, but also some elaidic acid.
Beef Fat1 - 4%Levels can vary based on the animal's diet.
Lamb Fat2 - 6%Similar to beef fat, contains a mix of natural trans fats.
Milk (whole)1 - 3%The fat content of dairy products contains small amounts of trans fats.

Formation of this compound

The formation of this compound is a consequence of the partial hydrogenation of vegetable oils rich in polyunsaturated and monounsaturated fatty acids, such as linoleic and oleic acid. During this industrial process, hydrogen gas is reacted with the oil in the presence of a metal catalyst (e.g., nickel). The process aims to reduce the number of double bonds, thus increasing the melting point of the fat. However, the reaction is not always complete and can lead to the isomerization of the naturally occurring cis double bonds into the trans configuration, forming elaidic acid. These newly formed trans fatty acids are then re-esterified to the glycerol backbone, which can result in the formation of this compound.

cluster_0 Hydrogenation Process Polyunsaturated Fats (e.g., Linoleic Acid) Polyunsaturated Fats (e.g., Linoleic Acid) Partial Hydrogenation Partial Hydrogenation Polyunsaturated Fats (e.g., Linoleic Acid)->Partial Hydrogenation Monounsaturated Fats (e.g., Oleic Acid) Monounsaturated Fats (e.g., Oleic Acid) Monounsaturated Fats (e.g., Oleic Acid)->Partial Hydrogenation Hydrogen Gas (H2) Hydrogen Gas (H2) Hydrogen Gas (H2)->Partial Hydrogenation Metal Catalyst (e.g., Nickel) Metal Catalyst (e.g., Nickel) Metal Catalyst (e.g., Nickel)->Partial Hydrogenation Elaidic Acid Formation Elaidic Acid Formation Partial Hydrogenation->Elaidic Acid Formation This compound This compound Elaidic Acid Formation->this compound Glycerol Backbone Glycerol Backbone Glycerol Backbone->this compound

Figure 1. Formation of this compound during industrial hydrogenation.

Experimental Protocols for Analysis

The analysis of this compound in a food matrix is a multi-step process that requires careful lipid extraction, separation of different lipid classes, and specific detection methods. The following protocol outlines a comprehensive approach for the quantification of this compound.

Lipid Extraction
  • Homogenization: A representative sample of the food product is homogenized to ensure uniformity.

  • Solvent Extraction: Lipids are extracted from the homogenized sample using a mixture of chloroform and methanol (2:1, v/v), commonly known as the Folch method. The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from the aqueous phase and solid residues.

  • Washing: The organic phase is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Drying and Concentration: The solvent from the purified lipid extract is evaporated under a stream of nitrogen, and the total lipid content is determined gravimetrically.

Separation of Diacylglycerol Isomers
  • Solid-Phase Extraction (SPE): The total lipid extract is passed through a silica-based SPE cartridge to separate the different lipid classes. Neutral lipids, including triacylglycerols (TAGs) and diacylglycerols (DAGs), are eluted with a non-polar solvent, while polar lipids are retained.

  • Argentation Thin-Layer Chromatography (Ag-TLC): To separate the cis and trans isomers of DAGs, Ag-TLC is employed. The stationary phase is impregnated with silver nitrate, which forms reversible complexes with the double bonds of the fatty acids. The trans isomers, having a weaker interaction with the silver ions, migrate further up the plate than the cis isomers.

  • Elution: The band corresponding to the trans-DAGs (which would include this compound) is scraped from the TLC plate and the lipids are eluted with a suitable solvent.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: The hydroxyl group of the eluted DAGs is derivatized, for example, by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for GC analysis.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a high-polarity capillary column (e.g., a cyanopropyl polysiloxane phase) that is suitable for the separation of fatty acid isomers. The oven temperature is programmed to achieve optimal separation of the different DAG species.

  • MS Detection: The eluting compounds are detected by a mass spectrometer operating in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification. The mass spectrum of this compound will show characteristic fragment ions that can be used for its unambiguous identification and quantification against a certified reference standard.

cluster_1 Sample Preparation cluster_2 Separation cluster_3 Analysis Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization Lipid Extraction (Folch) Lipid Extraction (Folch) Homogenization->Lipid Extraction (Folch) Total Lipid Extract Total Lipid Extract Lipid Extraction (Folch)->Total Lipid Extract SPE (Silica) SPE (Silica) Total Lipid Extract->SPE (Silica) Neutral Lipids Neutral Lipids SPE (Silica)->Neutral Lipids Ag-TLC Ag-TLC Neutral Lipids->Ag-TLC trans-DAG Fraction trans-DAG Fraction Ag-TLC->trans-DAG Fraction Derivatization (Silylation) Derivatization (Silylation) trans-DAG Fraction->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification of this compound Quantification of this compound Data Analysis->Quantification of this compound

Figure 2. Experimental workflow for the analysis of this compound.

Conclusion

This compound is a diacylglycerol predominantly found in industrially produced fats and oils as a result of the partial hydrogenation process. Its occurrence is directly tied to the presence of elaidic acid. The analytical methods for its detection and quantification are complex, requiring a combination of lipid extraction, isomer-specific separation techniques, and sensitive detection methods like GC-MS. For researchers in drug development and nutritional science, understanding the sources and analytical procedures for this compound is crucial for assessing its potential physiological effects and for monitoring its presence in the food supply. Further research is warranted to determine the specific concentrations of this compound in various food products and to fully elucidate its metabolic fate and biological activities.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dielaidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dielaidin is a diacylglycerol (DAG) containing two elaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. Elaidic acid is the trans-isomer of oleic acid, a common monounsaturated fatty acid. As a specific diacylglycerol isomer, this compound serves as a valuable research tool in lipidomics, cell signaling studies, and as a standard in analytical chemistry. Its distinct physical and chemical properties, largely dictated by the trans configuration of its fatty acid chains, influence its biological activity and analytical behavior. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in cellular signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference(s)
IUPAC Name [2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate[1]
Synonyms 1,3-Di-9(E)-octadecenoin, 1,3-Dielaidoyl glycerol[2][3]
CAS Number 98168-52-6[1][2]
Molecular Formula C₃₉H₇₂O₅
Molecular Weight 620.99 g/mol
Appearance White solid
Melting Point 55 °C
Boiling Point 678.3 °C at 760 mmHg (Predicted)
Density 0.934 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as ethanol and acetone. Limited solubility in non-polar solvents like hexane. Very low solubility in water.
Storage Temperature -20°C

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers working with this lipid. The following sections provide generalized protocols that can be adapted for this compound based on established methods for 1,3-diacylglycerols.

Synthesis of this compound

Enzymatic Synthesis:

This method utilizes a 1,3-specific lipase to catalyze the esterification of glycerol with elaidic acid, offering high regioselectivity and milder reaction conditions compared to chemical synthesis.

Materials:

  • Glycerol

  • Elaidic acid

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei, Lipozyme RM IM)

  • Solvent (e.g., tert-butanol or solvent-free system)

  • Vacuum system

Procedure:

  • Combine glycerol and elaidic acid in a molar ratio of 1:2 in a reaction vessel.

  • Add the immobilized lipase (typically 5-10% by weight of reactants).

  • If using a solvent, add tert-butanol. For a solvent-free system, proceed without solvent.

  • Heat the mixture to the optimal temperature for the lipase (e.g., 60-70°C).

  • Apply a vacuum to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.

  • Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, remove the immobilized lipase by filtration.

  • The crude product can then be purified as described below.

Chemical Synthesis:

A flexible method for synthesizing 1,3-diglycerides involves the use of glycidol esters.

Materials:

  • Epichlorohydrin

  • Sodium elaidate

  • Elaidic acid

  • Quaternary ammonium salt (e.g., tetrabutylammonium bromide)

  • Pyridine

  • Hexane

Procedure:

  • Synthesize the glycidol ester of elaidic acid from epichlorohydrin and sodium elaidate according to known procedures.

  • Heat the glycidol elaidate with an equimolar amount of elaidic acid in the presence of a catalytic amount of a quaternary ammonium salt. This reaction yields a mixture of 1,3- and 1,2-dielaidin.

  • Isomerize the mixture to favor the formation of the more stable this compound by heating the solid-phase mixture.

  • The crude this compound is then purified.

Purification of this compound

Recrystallization:

This is an effective method for purifying solid 1,3-diacylglycerols.

Materials:

  • Crude this compound

  • Solvent system (e.g., n-hexane:ethyl acetate mixture)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent system. The optimal ratio of solvents should be determined empirically to maximize the solubility of this compound at high temperatures and minimize it at low temperatures.

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer (-20°C) to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

  • The purity of the recrystallized this compound can be assessed by TLC or GC.

Column Chromatography:

For smaller scale purifications or to separate from closely related isomers, silica gel column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel 60

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of this compound.

Experimental Conditions (General):

  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR: Standard pulse sequence.

  • ¹³C NMR: Proton-decoupled pulse sequence.

Expected Chemical Shifts (based on general diacylglycerol spectra):

  • ¹H NMR (δ, ppm):

    • ~5.3-5.4: Olefinic protons (-CH=CH-).

    • ~4.1-4.3: Methylene protons of the glycerol backbone at sn-1 and sn-3 positions (-CH₂-O-CO-).

    • ~3.9-4.0: Methine proton of the glycerol backbone at the sn-2 position (-CH(OH)-).

    • ~2.3: Methylene protons alpha to the carbonyl group (-CH₂-COO-).

    • ~2.0: Methylene protons adjacent to the double bond.

    • ~1.6: Methylene protons beta to the carbonyl group.

    • ~1.3: Bulk methylene protons of the fatty acid chains.

    • ~0.9: Terminal methyl protons (-CH₃).

  • ¹³C NMR (δ, ppm):

    • ~173-174: Carbonyl carbons (-COO-).

    • ~129-130: Olefinic carbons (-CH=CH-).

    • ~68-70: Glycerol backbone carbons.

    • ~34: Methylene carbons alpha to the carbonyl group.

    • ~20-32: Other methylene carbons of the fatty acid chains.

    • ~14: Terminal methyl carbons.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Experimental Conditions (General):

  • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

  • Mode: Positive ion mode is typically used for diacylglycerols.

Expected Fragmentation Pattern:

  • The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

  • Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, including the neutral loss of one of the elaidic acid chains, providing structural information.

Role in Signaling Pathways and Drug Development

Diacylglycerols are critical second messengers in a variety of cellular signaling cascades. While the specific roles of this compound are not as extensively studied as its sn-1,2 counterpart, understanding the general diacylglycerol signaling pathway is crucial.

General Diacylglycerol Signaling Pathway:

1,2-Diacylglycerols are primarily known for their role in activating Protein Kinase C (PKC) isoforms. This activation is a key step in signal transduction pathways initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor G-protein Coupled Receptor (GPCR) extracellular_signal->receptor g_protein G-protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag 1,2-Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Co-activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates Target Proteins

Fig. 1: General Diacylglycerol Signaling Pathway

While 1,3-diacylglycerols are not the primary activators of PKC, their presence can influence cellular lipid metabolism and potentially modulate signaling pathways indirectly. The distinct stereochemistry of this compound makes it a useful tool to investigate the isomer specificity of enzymes involved in lipid signaling and metabolism.

Relevance in Drug Development:

  • Analytical Standard: Pure this compound is an essential analytical standard for lipidomic studies. It allows for the accurate identification and quantification of this specific DAG isomer in complex biological samples, which is crucial for understanding lipid metabolism in disease states such as metabolic syndrome and cancer.

  • Probing Enzyme Specificity: this compound can be used as a substrate to investigate the activity and specificity of various lipases and kinases involved in lipid metabolism. This is important for the development of drugs that target these enzymes.

  • Investigating the Effects of Trans Fatty Acids: As a diacylglycerol containing trans fatty acids, this compound can be used in cell culture and in vitro studies to investigate the specific cellular effects of trans fats on signaling pathways and membrane properties, which is relevant to understanding their role in cardiovascular and other diseases.

Conclusion

This compound is a well-defined diacylglycerol with distinct physical and chemical properties that make it a valuable tool for researchers in lipid biology and drug development. This guide provides a comprehensive overview of its characteristics, along with detailed experimental protocols for its synthesis, purification, and analysis. A deeper understanding of this compound and its role in the broader context of diacylglycerol signaling will continue to contribute to our knowledge of cellular processes and the development of novel therapeutic strategies.

Experimental_Workflow cluster_purification cluster_analysis synthesis Synthesis of this compound (Enzymatic or Chemical) purification Purification synthesis->purification recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography analysis Analysis recrystallization->analysis column_chromatography->analysis nmr NMR Spectroscopy (¹H and ¹³C) analysis->nmr ms Mass Spectrometry analysis->ms application Application in Research nmr->application ms->application signaling_studies Signaling Pathway Studies application->signaling_studies analytical_standard Analytical Standard application->analytical_standard drug_development Drug Development application->drug_development

Fig. 2: Experimental Workflow for this compound

References

The Discovery and History of 1,3-Dielaidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dielaidin is a diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two elaidic acid molecules at positions 1 and 3. Elaidic acid is the principal trans-unsaturated fatty acid, the trans isomer of oleic acid. The unique structural conformation of this compound, conferred by the trans double bond in its acyl chains, dictates its physical properties and has positioned it as a subject of interest in the broader context of lipid chemistry and biology. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, with a focus on its chemical properties, synthesis, analytical methods, and its role within the extensive field of diacylglycerol research.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and understanding of its constituent components: glycerol and elaidic acid, and the broader field of lipid chemistry.

Early Lipid Chemistry: The foundations were laid in the early 19th century with Michel Eugène Chevreul's pioneering work on fats and oils, which led to the discovery of fatty acids and glycerol. In 1854, Marcellin Berthelot first synthesized neutral lipids, including triglycerides, by reacting glycerol with fatty acids, demonstrating the fundamental structure of these molecules[1].

The Emergence of Trans Fats: The story of elaidic acid, and by extension this compound, begins with the observation of geometric isomerism in fatty acids. In 1901, German chemist Wilhelm Normann developed the process of oil hydrogenation, which transformed liquid vegetable oils into semisolid fats[2]. This process, while commercially valuable, led to the formation of trans fatty acids, including elaidic acid, as byproducts[2]. Initially, these partially hydrogenated oils were considered a healthier alternative to animal fats[3].

Early Structural Elucidation of this compound: One of the earliest and most direct investigations into the structure of this compound was a 1948 study that employed X-ray diffraction analysis on a synthetic sample of the compound[4]. This research was crucial in confirming the three-dimensional arrangement of the molecule, a significant step in understanding how its structure influences its physical properties.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its behavior in chemical and biological systems.

PropertyValueReference
Molecular Formula C39H72O5
Molecular Weight 620.99 g/mol
IUPAC Name [2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Synonyms 1,3-Di(trans-9-octadecenoyl)glycerol, DG(18:1(9E)/0:0/18:1(9E))
Melting Point Not definitively established, but related compounds inform its solid nature at room temperature.
Appearance Expected to be a white to off-white solid at room temperature.
Solubility Insoluble in water; soluble in nonpolar organic solvents.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with enzymatic synthesis being a common approach for achieving high regioselectivity.

Enzymatic Esterification:

This method utilizes a 1,3-specific lipase to catalyze the esterification of glycerol with elaidic acid.

Materials:

  • Glycerol

  • Elaidic acid

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

  • Solvent (optional, can be performed solvent-free)

  • Vacuum system or inert gas supply for water removal

Procedure:

  • Combine glycerol and a stoichiometric excess of elaidic acid (typically a 1:2 molar ratio) in a reaction vessel.

  • Add the immobilized 1,3-specific lipase to the mixture.

  • Heat the reaction mixture to the optimal temperature for the chosen lipase (e.g., 40-60°C).

  • Continuously remove the water produced during the esterification reaction to drive the equilibrium towards product formation. This can be achieved by applying a vacuum or by bubbling a dry, inert gas (e.g., nitrogen) through the mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, separate the lipase from the reaction mixture by filtration.

  • Purify the this compound from the remaining reactants and byproducts (monoacylglycerols and triacylglycerols) using column chromatography on silica gel.

Synthesis_Workflow Reactants Glycerol + Elaidic Acid Reaction Esterification (Heat, Water Removal) Reactants->Reaction Lipase Immobilized 1,3-Specific Lipase Lipase->Reaction Filtration Filtration Reaction->Filtration Purification Column Chromatography Filtration->Purification Product This compound Purification->Product

Enzymatic Synthesis of this compound Workflow.
Analytical Methods

Thin-Layer Chromatography (TLC):

A rapid and simple method for monitoring the progress of the synthesis and for preliminary purity assessment.

Stationary Phase: Silica gel 60 F254 plates Mobile Phase: A mixture of hexane, diethyl ether, and acetic acid (e.g., 70:30:1, v/v/v) Visualization: Staining with iodine vapor or a phosphomolybdic acid solution followed by heating.

Gas Chromatography-Mass Spectrometry (GC-MS):

Used for the identification and quantification of this compound, typically after derivatization to a more volatile form (e.g., trimethylsilyl ether).

Column: A non-polar or medium-polarity capillary column suitable for lipid analysis. Carrier Gas: Helium Injection: Split/splitless inlet Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Mass Spectrometry: Electron ionization (EI) mode for fragmentation analysis.

High-Performance Liquid Chromatography (HPLC):

Allows for the separation of this compound from its 1,2-isomer and other lipid species.

Column: Reversed-phase C18 column Mobile Phase: A gradient of acetonitrile and isopropanol. Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Provides detailed structural information. 1H NMR can be used to confirm the presence of the glycerol backbone and the elaidic acid acyl chains. 13C NMR can distinguish between the carbon atoms of the glycerol backbone, confirming the 1,3-substitution pattern.

X-ray Diffraction:

As demonstrated in the historical 1948 study, X-ray diffraction of crystalline this compound can provide precise information about its solid-state structure, including bond lengths, bond angles, and crystal packing.

Biological Significance and Signaling Pathways

The biological role of this compound is primarily understood through the lens of its classification as a diacylglycerol and its composition of a trans fatty acid.

Diacylglycerols as Second Messengers:

Diacylglycerols are well-established second messengers in cellular signaling cascades. Specifically, 1,2-diacylglycerols are known to activate Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. While 1,3-diacylglycerols are not the primary physiological activators of PKC, their structural similarity to 1,2-DAGs suggests potential interactions with lipid-binding domains of proteins.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor (GPCR) G_protein Gq Protein Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca2+ Release from ER IP3->Ca_release Substrate Substrate Proteins PKC->Substrate Ca_release->PKC activates Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response Ligand Ligand Ligand->Receptor

General Diacylglycerol Signaling Pathway via Protein Kinase C.

Potential Effects of the Trans-Fatty Acid Component:

The presence of elaidic acid in this compound is a key consideration for its potential biological effects. Diets high in trans fatty acids have been associated with adverse health outcomes. While specific studies on this compound are limited, the metabolic fate of elaidic acid suggests that its incorporation into cellular lipids could influence membrane properties and cellular signaling.

Applications in Research and Drug Development

This compound primarily serves as a research tool and a standard in lipid analysis.

  • Lipidomics Standard: Due to its well-defined structure, it can be used as an internal standard in mass spectrometry-based lipidomics to aid in the identification and quantification of other diacylglycerol species.

  • Model Membrane Studies: It can be incorporated into artificial membranes to study the effects of trans-acyl chains on membrane fluidity, permeability, and the function of membrane-bound proteins.

  • Enzyme Assays: It can be used as a substrate or potential inhibitor in in vitro assays for lipases and other lipid-metabolizing enzymes to probe their specificity for different diacylglycerol isomers.

While not currently a direct therapeutic agent, the study of this compound and related molecules contributes to our understanding of lipid metabolism and signaling, which is crucial for the development of drugs targeting diseases with dysregulated lipid pathways.

Conclusion

The study of this compound, from its early structural characterization to its use as a modern research tool, reflects the broader evolution of lipid science. While a significant body of research exists on diacylglycerols and trans fatty acids in general, direct investigations into the specific biological activities and signaling roles of this compound remain an area for future exploration. The detailed methodologies for its synthesis and analysis provided in this guide offer a foundation for researchers to further investigate the unique properties of this molecule and its potential implications in chemistry, biology, and medicine.

References

Toxicological Profile of 1,3-Dielaidin: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and toxicology databases reveals a significant lack of specific toxicological data for 1,3-Dielaidin. Despite extensive searches for key toxicological endpoints, including acute toxicity (LD50), repeated dose toxicity (No-Observed-Adverse-Effect Level or NOAEL), genotoxicity, carcinogenicity, and reproductive toxicity, no dedicated studies on this compound were identified. This absence of data precludes the creation of an in-depth technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway visualizations as initially requested.

This critical data gap highlights the need for future research to characterize the safety profile of this compound. Establishing its toxicological properties is essential for a comprehensive understanding of its potential impact on human health, particularly in the context of its presence in food and other consumer products.

Future Research Directions

To address the current knowledge void, a systematic toxicological evaluation of this compound would be necessary. This would involve a tiered approach, beginning with fundamental in vitro and in silico assessments and progressing to more complex in vivo studies as warranted.

Proposed Experimental Workflow

A logical workflow for generating the necessary toxicological data for this compound is outlined below. This workflow represents a standard approach in toxicology to systematically evaluate the potential hazards of a substance.

G cluster_0 Tier 1: In Vitro & In Silico Assessment cluster_1 Tier 2: Acute & Sub-chronic In Vivo Studies cluster_2 Tier 3: Chronic & Specialized In Vivo Studies QSAR Analysis QSAR Analysis for Toxicity Prediction Ames Test Ames Test (Bacterial Reverse Mutation Assay) QSAR Analysis->Ames Test Provides preliminary mutagenicity prediction In Vitro Genotoxicity In Vitro Mammalian Cell Genotoxicity Tests (e.g., Micronucleus, Chromosomal Aberration) Ames Test->In Vitro Genotoxicity Confirms genotoxic potential in mammalian cells In Vitro Cytotoxicity In Vitro Cytotoxicity Assays (e.g., Neutral Red Uptake, MTT) Acute Oral Toxicity Acute Oral Toxicity Study (e.g., OECD 420, 423, or 425) In Vitro Cytotoxicity->Acute Oral Toxicity Informs starting doses 28-Day Repeated Dose 28-Day Repeated Dose Oral Toxicity Study In Vitro Genotoxicity->28-Day Repeated Dose Guides endpoint selection Acute Oral Toxicity->28-Day Repeated Dose Determines dose ranges 90-Day Sub-chronic 90-Day Sub-chronic Oral Toxicity Study 28-Day Repeated Dose->90-Day Sub-chronic Refines dose levels and identifies target organs Reproductive/Developmental Reproductive/Developmental Toxicity Screening 90-Day Sub-chronic->Reproductive/Developmental Provides data for NOAEL determination Carcinogenicity Bioassay Chronic Toxicity/ Carcinogenicity Bioassay 90-Day Sub-chronic->Carcinogenicity Bioassay Indicates need for long-term studies

Caption: Proposed Toxicological Testing Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Quantification of 1,3-Dielaidin from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dielaidin is a specific triglyceride containing two molecules of elaidic acid at the sn-1 and sn-3 positions and an unspecified fatty acid at the sn-2 position. Elaidic acid is the principal trans fatty acid found in partially hydrogenated vegetable oils. The analysis of specific triglycerides like this compound in tissue samples is crucial for understanding the metabolic fate and physiological effects of dietary trans fats. This document provides a comprehensive protocol for the extraction, isolation, and quantification of this compound from biological tissue samples. The methodology is divided into three main parts: total lipid extraction, isolation of the triglyceride fraction, and quantification of this compound through fatty acid analysis.

Overall Experimental Workflow

The following diagram outlines the complete workflow from tissue sample preparation to the final quantification of this compound.

G cluster_0 Part 1: Total Lipid Extraction cluster_1 Part 2: Triglyceride Isolation cluster_2 Part 3: Quantification Tissue Tissue Sample Homogenization Homogenization (in Chloroform:Methanol) Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Washing Washing with Saline Solution Extraction->Washing PhaseSeparation Phase Separation Washing->PhaseSeparation LowerPhase Collect Lower (Chloroform) Phase (Contains Total Lipids) PhaseSeparation->LowerPhase Evaporation1 Solvent Evaporation LowerPhase->Evaporation1 TotalLipid Total Lipid Extract Evaporation1->TotalLipid TLC_Spotting Spot Total Lipid Extract on TLC Plate TotalLipid->TLC_Spotting TLC_Development Develop TLC Plate in Solvent System TLC_Spotting->TLC_Development TLC_Visualization Visualize Lipid Bands TLC_Development->TLC_Visualization TG_Scraping Scrape Triglyceride Band TLC_Visualization->TG_Scraping TG_Elution Elute Triglycerides from Silica TG_Scraping->TG_Elution Evaporation2 Solvent Evaporation TG_Elution->Evaporation2 TG_Fraction Isolated Triglyceride Fraction Evaporation2->TG_Fraction Transesterification Transesterification to FAMEs TG_Fraction->Transesterification GC_Analysis Gas Chromatography (GC) Analysis Transesterification->GC_Analysis Quantification Quantify Elaidic Acid Methyl Ester GC_Analysis->Quantification Final_Result This compound Concentration Quantification->Final_Result G Tissue Tissue Homogenize Homogenize Tissue->Homogenize Add Chloroform:Methanol (2:1) Centrifuge1 Centrifuge1 Homogenize->Centrifuge1 Separate solids Supernatant1 Supernatant1 Centrifuge1->Supernatant1 Collect liquid Wash Wash Supernatant1->Wash Add 0.9% NaCl Centrifuge2 Centrifuge2 Wash->Centrifuge2 Induce phase separation UpperPhase Upper Aqueous Phase (Discard) Centrifuge2->UpperPhase LowerPhase Lower Chloroform Phase (Total Lipids) Centrifuge2->LowerPhase Evaporate Evaporate LowerPhase->Evaporate Remove solvent FinalProduct FinalProduct Evaporate->FinalProduct Total Lipid Extract G Start Total Lipid Extract Spot Spot extract on TLC plate Start->Spot Develop Develop plate in solvent tank Spot->Develop Visualize Visualize bands (e.g., Iodine) Develop->Visualize Identify Identify Triglyceride band (compare to standard) Visualize->Identify Scrape Scrape TG band from plate Identify->Scrape Elute Elute with Chloroform:Methanol Scrape->Elute Evaporate Evaporate solvent Elute->Evaporate End Isolated Triglyceride Fraction Evaporate->End G Start Isolated Triglyceride Fraction Transesterify Transesterification (Convert to FAMEs) Start->Transesterify ExtractFAMEs Extract FAMEs with Hexane Transesterify->ExtractFAMEs InjectGC Inject sample into GC ExtractFAMEs->InjectGC Separate Separation on Capillary Column InjectGC->Separate Detect Detection by FID Separate->Detect Quantify Identify and Quantify Elaidic Acid Methyl Ester Detect->Quantify Result Calculate this compound Concentration Quantify->Result

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Dielaidin

Introduction

This compound is a triglyceride, a type of lipid molecule. The accurate and reliable quantification of this compound is crucial in various research and development areas, including food science, nutrition, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of triglycerides. This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection. The methodology is based on established principles for the analysis of complex triglyceride mixtures.

Principle

Reverse-phase HPLC separates molecules based on their hydrophobicity. In the case of triglycerides, separation is achieved based on the combined chain lengths and the total number of double bonds of the fatty acyl residues.[1] A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Less polar molecules, like triglycerides, have a stronger affinity for the stationary phase and thus elute later than more polar molecules. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of complex lipid mixtures.[1][2][3] Detection of triglycerides, which lack strong chromophores, can be accomplished using a UV detector at low wavelengths (around 205-220 nm)[4], an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). This protocol will focus on UV detection.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Isopropanol (IPA) (HPLC grade) or Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Dichloromethane (HPLC grade, for sample preparation)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system equipped with:

    • Binary or Quaternary pump capable of gradient elution

    • Autosampler

    • Thermostatted column compartment

    • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol (IPA) or a mixture of Acetonitrile/Acetone
Gradient Program Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over time. A representative gradient is provided below.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Solvent Dichloromethane

Table 1: Recommended HPLC Conditions

Representative Gradient Program:

Time (minutes)% Mobile Phase A (Acetonitrile)% Mobile Phase B (IPA)
0.08020
25.04060
30.04060
30.18020
35.08020

Table 2: Example Gradient Elution Program

4. Sample and Standard Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the detector (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For oil or fat samples, dissolve a known amount of the sample in dichloromethane to a suitable concentration. For other matrices, an extraction step may be necessary to isolate the lipid fraction.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter to remove any particulate matter.

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Quantification: Inject the sample solution and determine the peak area for this compound. Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical data for key validation parameters of this HPLC method for this compound analysis. Actual values should be determined experimentally.

ParameterResult
Retention Time Approximately 15-20 minutes (highly dependent on the specific gradient)
Linearity (Concentration Range) 10 - 250 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Table 3: Summary of Method Validation Parameters

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh this compound Standard prep_start->weigh_std dissolve_std Dissolve in Dichloromethane (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std filter_all Filter all solutions (0.22 µm filter) dilute_std->filter_all prep_sample Prepare Sample (Dissolve/Extract) prep_sample->filter_all inject Inject into HPLC System filter_all->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection UV Detection at 210 nm separation->detection integrate Integrate Peak Area detection->integrate calibrate Construct Calibration Curve integrate->calibrate Standards quantify Quantify this compound in Sample integrate->quantify Sample calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Method_Logic cluster_system HPLC System cluster_process Separation Principle pump Gradient Pump mobile_phase Mobile Phase (A: Acetonitrile, B: IPA) autosampler Autosampler pump->autosampler mobile_phase->pump column C18 Column (30°C) autosampler->column detector UV Detector (210 nm) column->detector data_system Data Acquisition System detector->data_system sample_injection Sample Injection hydrophobic_interaction Hydrophobic Interaction with C18 Stationary Phase sample_injection->hydrophobic_interaction gradient_elution Gradient Elution (Increasing Organic Content) hydrophobic_interaction->gradient_elution elution_order Elution based on Polarity (Less polar elutes later) gradient_elution->elution_order

Caption: Logical diagram of the RP-HPLC method for triglyceride analysis.

References

Application Note: Analysis of 1,3-Dielaidin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dielaidin is a diglyceride containing two elaidic acid chains, which are trans isomers of oleic acid. The analysis of such triglycerides is crucial in various fields, including food science, nutrition, and pharmaceutical development, to understand their metabolic fate and physiological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrumental parameters, and data analysis.

Experimental Protocols

A critical step in the GC-MS analysis of non-volatile compounds like diglycerides is derivatization, which converts them into more volatile and thermally stable derivatives suitable for gas chromatography.[3]

1. Sample Preparation and Derivatization

Proper sample preparation is essential for accurate and reproducible GC-MS analysis. The following protocol outlines a general procedure for the extraction and derivatization of this compound from a sample matrix.

  • Materials:

    • Sample containing this compound

    • Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

    • Hexane, Dichloromethane, Methanol (GC-grade)[4]

    • Derivatization agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Pyridine

    • Anhydrous sodium sulfate

    • Glass autosampler vials (1.5 mL)[5]

  • Protocol:

    • Extraction:

      • Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

      • Spike the sample with a known concentration of the internal standard.

      • Add a suitable solvent or solvent mixture (e.g., hexane:isopropanol) for lipid extraction.

      • Vortex the mixture vigorously for 2 minutes.

      • Centrifuge to separate the organic and aqueous layers.

      • Carefully transfer the organic layer containing the lipids to a clean tube.

      • Dry the organic extract over anhydrous sodium sulfate.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization (Silylation):

      • To the dried lipid extract, add 50 µL of pyridine and 50 µL of MSTFA.

      • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

      • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven Program- Initial temperature: 150°C, hold for 1 min- Ramp 1: 15°C/min to 250°C, hold for 5 min- Ramp 2: 5°C/min to 320°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-700
Scan ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation: Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of this compound of known concentrations. The following table summarizes typical performance characteristics for a quantitative GC-MS method.

Parameter Typical Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Lipid Extraction Sample->Extraction Add Internal Standard Derivatization Derivatization (Silylation) Extraction->Derivatization Dry Extract GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: The Use of 1,3-Dielaidin as a Standard in Quantitative Lipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of lipids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. The complexity of the lipidome necessitates the use of appropriate internal and external standards to ensure the reliability and accuracy of analytical methods. 1,3-Dielaidin, a diacylglycerol containing two elaidic acid acyl chains, serves as a valuable standard in lipid analysis due to its defined structure and properties. This application note provides a comprehensive overview and detailed protocols for the utilization of this compound as a standard in quantitative lipid analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Properties of this compound

This compound is a diacylglycerol with elaidic acid (a trans-isomer of oleic acid) at the sn-1 and sn-3 positions.[1] Its well-defined chemical structure and molecular weight make it an excellent candidate for use as a standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 1,3-Dielaidoyl glycerol, (9E,9'E)-9-octadecenoic acid, diester with 1,2,3-propanetriol[2]
Molecular Formula C₃₉H₇₂O₅[1][2][3]
Molecular Weight 621.0 g/mol
Appearance Not specified, likely a solid or waxy substance
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Ethanol

Applications of this compound as a Standard

Due to the lack of specific, published protocols detailing the use of this compound as a quantitative standard, this document provides representative protocols based on established methods for diacylglycerol and triacylglycerol analysis. This compound is particularly suitable as an internal standard for the quantification of various diacylglycerol species in complex biological matrices. Its structural similarity to endogenous diacylglycerols allows it to mimic their behavior during sample extraction and analysis, thus correcting for variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Quantification of Diacylglycerols in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of diacylglycerols in a biological matrix (e.g., plasma, cell lysates) using this compound as an internal standard.

1. Materials and Reagents

  • This compound standard (high purity)

  • Chloroform, Methanol, Isopropanol, Acetonitrile, Formic acid, Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Biological sample (e.g., 50 µL plasma)

  • Internal Standard (IS) spiking solution: this compound in isopropanol (e.g., 10 µg/mL)

  • Calibration Standard (CS) solutions: A mixture of representative diacylglycerols of known concentrations.

2. Sample Preparation (Lipid Extraction)

  • To 50 µL of the biological sample, add 10 µL of the this compound internal standard spiking solution.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solvent mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 97% B

    • 12-17 min: Hold at 97% B

    • 17.1-21 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the target diacylglycerols and this compound should be determined by direct infusion of standards. For this compound, a potential precursor ion would be its ammonium adduct [M+NH₄]⁺.

4. Data Analysis and Quantification

  • Integrate the peak areas of the target diacylglycerols and the this compound internal standard.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the diacylglycerols in the samples from the calibration curve.

Table 2: Representative LC-MS/MS Parameters

ParameterSetting
Column C18 reversed-phase (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode ESI+
Scan Type MRM/PRM
Protocol 2: Analysis of Fatty Acid Composition of Diacylglycerols using this compound as a Standard by GC-MS

This protocol describes the analysis of the fatty acid composition of a diacylglycerol sample after derivatization to fatty acid methyl esters (FAMEs), using this compound as a reference standard.

1. Materials and Reagents

  • This compound standard

  • Lipid sample

  • Methanolic HCl (3N) or BF₃-Methanol

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

2. Sample Preparation (Derivatization to FAMEs)

  • To a known amount of the lipid sample and a separate vial of this compound standard, add 2 mL of methanolic HCl.

  • Seal the vials and heat at 80°C for 2 hours.

  • Cool the vials to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex.

  • Centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the FAMEs under a stream of nitrogen if necessary.

3. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 240 °C, hold for 10 min

  • Injection Mode: Splitless (1 µL injection volume).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

4. Data Analysis

  • Identify the FAMEs in the sample by comparing their retention times and mass spectra with those of the this compound-derived FAMEs (elaidic acid methyl ester) and a FAME standard mixture.

  • Quantify the relative abundance of each fatty acid by integrating the peak areas.

Table 3: Representative GC-MS Parameters

ParameterSetting
Column DB-23 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injector Temp. 250 °C
Oven Program 100°C (2 min) -> 180°C (10°C/min) -> 240°C (5°C/min, 10 min hold)
Ionization Mode EI (70 eV)
Scan Range m/z 50-550

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Spike with this compound IS sample->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction drydown Dry Extract extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM/PRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification

Caption: LC-MS/MS workflow for diacylglycerol quantification.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Lipid Sample & this compound Standard derivatization Derivatization to FAMEs (Methanolic HCl) sample->derivatization extraction Hexane Extraction derivatization->extraction cleanup Dry with Na2SO4 extraction->cleanup gc_separation GC Separation (Polar Column) cleanup->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection identification Identify FAMEs by RT and MS ms_detection->identification quantification Relative Quantification identification->quantification

Caption: GC-MS workflow for fatty acid composition analysis.

Conclusion

This compound is a suitable standard for the quantitative analysis of diacylglycerols and for the qualitative identification of fatty acid composition in lipid samples. The protocols provided herein offer a framework for the application of this compound in LC-MS and GC-MS based lipid analysis. Researchers should optimize these methods for their specific instrumentation and sample types to achieve the best analytical performance. The use of a well-characterized standard like this compound is essential for obtaining accurate and reproducible results in lipidomics research.

References

Experimental Applications of 1,3-Dielaidin's Constituent, Elaidic Acid, in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental applications of 1,3-Dielaidin in cell culture are not well-documented in publicly available literature. This document provides a detailed overview of the experimental applications of its constituent fatty acid, elaidic acid . As a diacylglycerol, this compound is metabolized into elaidic acid and glycerol within the cell. Therefore, the cellular effects of elaidic acid are informative for predicting the potential biological activities of this compound.

Application Notes

Elaidic acid, the main trans fatty acid found in partially hydrogenated vegetable oils, has been utilized in a variety of cell culture experiments to investigate its effects on cellular processes. These studies provide a foundation for understanding its potential roles in metabolism, cell signaling, and pathology.

1. Investigation of Lipid Metabolism and Cholesterol Synthesis:

Elaidic acid has been shown to significantly impact lipid metabolism in liver cell models. In HepG2 cells, it upregulates proteins involved in cholesterol synthesis and esterification[1]. This makes elaidic acid a useful tool for studying the cellular mechanisms underlying dyslipidemia and the effects of trans fats on hepatic lipid homeostasis.

2. Induction of Apoptosis and Endoplasmic Reticulum (ER) Stress:

In neuronal cell lines such as SH-SY5Y, elaidic acid has been demonstrated to induce apoptosis. This is mediated through the accumulation of reactive oxygen species (ROS) and the activation of the ER stress pathway, specifically involving the upregulation of GRP78, ATF4, and CHOP[2][3]. Researchers can use elaidic acid to model neurotoxic insults and to screen for potential protective compounds.

3. Modulation of Myokine and Adipokine Expression:

Studies using C2C12 myotubes and 3T3-L1 adipocytes have revealed that elaidic acid can differentially regulate the expression of myokines and adipokines compared to its cis-isomer, oleic acid[4]. For instance, elaidic acid treatment can alter the secretion of inflammatory mediators, providing a model system to study the influence of dietary fatty acids on muscle and adipose tissue signaling.

4. Promotion of Cancer Cell Metastasis:

In colorectal cancer cell lines (CT26 and HT29), elaidic acid has been found to enhance cell growth, survival, and invasion[5]. This suggests its potential use in in vitro models of cancer progression and metastasis to investigate the underlying molecular mechanisms and to test anti-metastatic agents.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of elaidic acid in cell culture.

Table 1: Effects of Elaidic Acid on Cell Viability

Cell LineConcentration Range (µM)Incubation TimeEffect on ViabilityReference
SH-SY5Y50 - 80024 hSignificant reduction
CT26Not specified (dose-dependent)Not specifiedIncreased cell growth
HT29Not specified (dose-dependent)Not specifiedIncreased cell growth

Table 2: Effects of Elaidic Acid on Gene and Protein Expression

Cell LineConcentration (µM)TargetEffectReference
HepG2Not specifiedProteins for cholesterol synthesisUpregulation
SH-SY5Y50 - 800 (dose-dependent)GRP78, ATF4, CHOPUpregulation
C2C12100IL-6, TNF-αNo significant change
3T3-L1100Resistin, AdiponectinNo significant change

Experimental Protocols

Protocol 1: Induction of Apoptosis in SH-SY5Y Cells with Elaidic Acid

Objective: To induce apoptosis in SH-SY5Y neuroblastoma cells through the application of elaidic acid.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Elaidic acid (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • MTT assay kit

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Preparation of Elaidic Acid Stock Solution: Dissolve elaidic acid in DMSO to prepare a stock solution of 100 mM.

  • Cell Treatment:

    • Seed SH-SY5Y cells in 96-well plates for viability assays or 6-well plates for apoptosis assays.

    • Allow cells to adhere overnight.

    • Prepare working solutions of elaidic acid in DMEM at final concentrations ranging from 10 µM to 800 µM. The final DMSO concentration should not exceed 0.1%.

    • Replace the culture medium with the elaidic acid-containing medium and incubate for 24 hours. A vehicle control (DMEM with 0.1% DMSO) should be included.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution and measure the absorbance at 570 nm.

  • Apoptosis Assessment (Flow Cytometry):

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend in binding buffer.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

Protocol 2: Analysis of Myokine Expression in C2C12 Myotubes

Objective: To analyze the effect of elaidic acid on the expression of myokines in differentiated C2C12 cells.

Materials:

  • C2C12 myoblasts

  • DMEM

  • FBS

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Elaidic acid

  • Oleic acid (for comparison)

  • DMSO

  • TRIzol reagent

  • cDNA synthesis kit

  • qPCR primers for target myokines (e.g., IL-6, TNF-α)

  • qPCR master mix and instrument

Procedure:

  • C2C12 Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • To induce differentiation, switch the medium to DMEM with 2% horse serum when the cells reach 80-90% confluency.

    • Allow the cells to differentiate for 4-6 days, with media changes every 2 days.

  • Fatty Acid Treatment:

    • Prepare 100 µM solutions of elaidic acid and oleic acid in the differentiation medium.

    • Treat the differentiated C2C12 myotubes with the fatty acid solutions for 24 hours. Include a vehicle control.

  • RNA Extraction and qPCR:

    • Lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for the target myokines and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

experimental_workflow Experimental Workflow: Investigating Elaidic Acid Effects cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., SH-SY5Y, C2C12) cell_seeding Seed Cells cell_culture->cell_seeding ea_prep Prepare Elaidic Acid Stock (in DMSO) treatment Treat with Elaidic Acid ea_prep->treatment cell_seeding->treatment viability Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (FACS) treatment->apoptosis gene_expression Gene Expression (qPCR) treatment->gene_expression

Caption: General experimental workflow for studying the effects of elaidic acid on cultured cells.

er_stress_pathway Elaidic Acid-Induced ER Stress Pathway EA Elaidic Acid ROS Increased ROS EA->ROS ER_Stress ER Stress ROS->ER_Stress GRP78 GRP78 ER_Stress->GRP78 ATF4 ATF4 GRP78->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Signaling pathway of elaidic acid-induced apoptosis via ER stress.

References

Application Notes and Protocols for the Use of 1,3-Dielaidin as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dielaidin is a diacylglycerol (DAG) molecule consisting of a glycerol backbone esterified with two elaidic acid molecules at the sn-1 and sn-3 positions. Elaidic acid is the trans isomer of oleic acid. In the context of enzyme kinetics, this compound serves as a specific substrate for certain lipases, primarily Hormone-Sensitive Lipase (HSL). Understanding the interaction of enzymes with this compound is crucial for elucidating lipid metabolism pathways and for the development of therapeutic agents targeting these enzymes.

This document provides detailed application notes and protocols for utilizing this compound in enzyme assays, with a focus on HSL. It also outlines the relevant signaling pathways and presents quantitative data where available.

Enzyme Specificity for this compound

Extensive research has demonstrated that Hormone-Sensitive Lipase (HSL) is a key enzyme that hydrolyzes 1,3-diacylglycerols. HSL exhibits broad substrate specificity, acting on triacylglycerols, diacylglycerols, and monoacylglycerols. Notably, the activity of HSL against diacylglycerols is approximately 10-fold higher than its activity against triacylglycerols[1]. Furthermore, HSL can hydrolyze all three stereoisomers of diacylglycerol (sn-1,2, sn-2,3, and sn-1,3) with similar efficiency[2]. This makes this compound an effective substrate for assaying HSL activity.

In contrast, diacylglycerol lipases (DAGLα and DAGLβ), which are crucial for the production of the endocannabinoid 2-arachidonoylglycerol (2-AG), exhibit a strong preference for sn-1,2-diacylglycerols. The presence of 1,3-diacylglycerols can be considered an impurity in DAGL assays. Therefore, this compound is not a suitable substrate for studying DAGL activity.

Signaling Pathway of Hormone-Sensitive Lipase (HSL) Regulation

The activity of HSL is tightly regulated by hormones, primarily through a phosphorylation cascade. This regulation is central to the mobilization of fatty acids from adipose tissue.

  • Activation: Hormones such as catecholamines (e.g., epinephrine, norepinephrine) and glucagon bind to G-protein coupled receptors on the adipocyte membrane. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA). PKA phosphorylates and activates HSL.[1][3] PKA also phosphorylates perilipin, a protein coating the lipid droplet, which then allows HSL to access the stored triacylglycerols and diacylglycerols.

  • Inhibition: Insulin counteracts the effects of lipolytic hormones. Insulin binding to its receptor activates a signaling cascade that leads to the activation of phosphodiesterase 3B (PDE3B). PDE3B hydrolyzes cAMP, thereby reducing PKA activity and leading to the dephosphorylation and inactivation of HSL.

The following diagram illustrates the hormonal regulation of HSL activity:

HSL_Regulation cluster_activation Activation cluster_inhibition Inhibition Catecholamines Catecholamines GPCR GPCR Catecholamines->GPCR + Glucagon Glucagon Glucagon->GPCR + Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase + cAMP cAMP Adenylyl Cyclase->cAMP ATP -> cAMP ATP ATP PKA PKA cAMP->PKA + Perilipin (inactive) Perilipin (inactive) PKA->Perilipin (inactive) Phosphorylation HSL (inactive) HSL (inactive) PKA->HSL (inactive) Phosphorylation Perilipin-P (active) Perilipin-P (active) Perilipin (inactive)->Perilipin-P (active) Lipid Droplet Lipid Droplet Perilipin-P (active)->Lipid Droplet Allows Access HSL-P (active) HSL-P (active) HSL (inactive)->HSL-P (active) HSL-P (active)->Lipid Droplet Translocation Fatty Acids + Glycerol Fatty Acids + Glycerol Lipid Droplet->Fatty Acids + Glycerol Lipolysis by HSL-P Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor + PDE3B PDE3B Insulin Receptor->PDE3B + PDE3B->cAMP cAMP -> AMP AMP AMP

Hormonal Regulation of Hormone-Sensitive Lipase (HSL) Activity.

Experimental Protocols

Preparation of Enzyme Source (HSL)

a. Adipose Tissue Homogenate:

  • Excise adipose tissue from the desired source (e.g., rat epididymal fat pads) and place it in ice-cold homogenization buffer (0.25 M sucrose, 1 mM EDTA, 1 mM dithiothreitol, and protease inhibitors such as 20 µg/L leupeptin and 20 µg/L antipain).

  • Mince the tissue thoroughly with scissors.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Centrifuge the homogenate at 100,000 x g for 45 minutes at 4°C.

  • Carefully remove the top fat cake layer. The infranatant (fat-free extract) contains the HSL and can be used as the enzyme source.

  • Determine the protein concentration of the infranatant using a standard method (e.g., Bradford assay).

b. Recombinant HSL:

  • Express recombinant HSL in a suitable expression system (e.g., E. coli, insect cells).

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Dialyze the purified enzyme against a suitable storage buffer and determine its concentration.

HSL Activity Assay using this compound

This protocol is adapted from methods using other 1,3-diacylglycerol substrates.

a. Substrate Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol).

  • For the assay, prepare a substrate emulsion. A common method is to sonicate the this compound with phospholipids (e.g., phosphatidylcholine/phosphatidylinositol, 3:1 molar ratio) in a buffer (e.g., 100 mM potassium phosphate, pH 7.0). The final concentration of this compound in the assay will typically be in the micromolar range. Radiolabeled [³H] or [¹⁴C] this compound can be included for a more sensitive radiometric assay.

b. Assay Procedure:

  • In a microcentrifuge tube, add the following components in order:

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mg/mL fatty acid-free BSA as a fatty acid acceptor).

    • Enzyme solution (adipose tissue infranatant or purified recombinant HSL). The amount of enzyme should be determined empirically to ensure linear reaction kinetics.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound substrate emulsion.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution. For a radiometric assay, a common stop solution is a mixture of methanol:chloroform:heptane (10:9:7 by volume) followed by an alkaline buffer (e.g., 0.1 M potassium carbonate, pH 10.5) to partition the released radiolabeled fatty acids into the upper aqueous phase.

  • For a colorimetric or fluorometric assay, the released fatty acids can be quantified using a commercial kit (e.g., NEFA-C kit).

c. Quantification of Released Fatty Acids (Radiometric Assay):

  • After adding the stop solution and partitioning buffer, vortex the tubes vigorously and then centrifuge at 800 x g for 20 minutes to separate the phases.

  • Carefully collect an aliquot of the upper aqueous phase, which contains the radiolabeled fatty acids.

  • Measure the radioactivity of the aliquot using a liquid scintillation counter.

  • Calculate the amount of fatty acid released based on the specific activity of the radiolabeled substrate.

The following workflow diagram illustrates the HSL activity assay:

HSL_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification Enzyme_Source Prepare Enzyme Source (Adipose Tissue Homogenate or Recombinant HSL) Reaction_Setup Set up Reaction: - Assay Buffer - Enzyme Solution Enzyme_Source->Reaction_Setup Substrate_Emulsion Prepare this compound Substrate Emulsion Reaction_Start Initiate Reaction with Substrate Substrate_Emulsion->Reaction_Start Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Phase_Separation Phase Separation (for radiometric assay) Reaction_Stop->Phase_Separation Measurement Measure Released Fatty Acids (Scintillation Counting or Colorimetric/Fluorometric Kit) Phase_Separation->Measurement Calculation Calculate HSL Activity Measurement->Calculation

Workflow for Hormone-Sensitive Lipase (HSL) Activity Assay.

Quantitative Data

SubstrateRelative HSL ActivityReference
Diacylglycerol~10-fold higher than Triacylglycerol
TriacylglycerolBaseline
Monoacylglycerol~2-fold higher than Triacylglycerol
Cholesteryl Esters~2-fold higher than Triacylglycerol

Note: The exact kinetic parameters can vary depending on the enzyme source (species and tissue), purity, and assay conditions (pH, temperature, substrate concentration, and emulsifier). It is recommended that researchers determine these parameters empirically for their specific experimental setup.

Applications in Drug Discovery and Development

The HSL assay using this compound is a valuable tool for screening and characterizing potential inhibitors or activators of HSL. Given that elevated levels of free fatty acids are associated with insulin resistance and type 2 diabetes, inhibiting HSL is a therapeutic target. This assay can be used in a high-throughput format to identify compounds that modulate HSL activity, aiding in the development of new drugs for metabolic disorders. The use of a specific 1,3-diacylglycerol substrate like this compound ensures that the assay is selective for HSL and not other lipases that prefer different diacylglycerol isomers.

References

Protocol for the Solubilization of 1,3-Dielaidin for Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the dissolution of 1,3-Dielaidin, a diacylglycerol (DAG) analog, for use in various research applications, particularly in cell-based assays. This compound is a stable mimetic of endogenous DAGs and is frequently utilized to investigate the activation of signaling pathways, most notably the Protein Kinase C (PKC) cascade. Due to its lipophilic nature and solid form at room temperature, proper solubilization is critical to ensure its bioavailability and activity in experimental systems. This protocol outlines a reliable method for preparing a stock solution of this compound and its subsequent dilution for use in cell culture.

Quantitative Data Summary

For consistent and reproducible results, the following table summarizes the key quantitative parameters for the dissolution and storage of this compound.

ParameterValueSource
Solubility in DMF 10 mg/mL[1]
Solubility in Ethanol 10 mg/mL[1]
Solubility in Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]
Molecular Weight 621.0 g/mol [1]
Melting Point 55 °C
Recommended Storage Temperature -20 °C[1]
Long-term Stability ≥ 4 years (as a solid)

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile Dimethylformamide (DMF) or Ethanol.

Materials:

  • This compound (solid)

  • Anhydrous Dimethylformamide (DMF) or 200-proof Ethanol, sterile

  • Sterile, conical-bottom microcentrifuge tubes or glass vials with screw caps

  • Water bath or heating block

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the solution will be used in cell culture.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Solvent Addition: Add the appropriate volume of sterile DMF or Ethanol to the tube containing the this compound. For a 10 mg/mL solution, add 1 mL of the solvent.

  • Warming and Dissolution:

    • Set a water bath or heating block to a temperature slightly above the melting point of this compound, approximately 60-65°C.

    • Place the sealed tube in the water bath or heating block for 2-5 minutes to melt the solid.

    • Immediately after removing from the heat, vortex the solution vigorously for 30-60 seconds to ensure complete dissolution. The solution should be clear and free of any visible particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C in tightly sealed tubes to prevent solvent evaporation. The stock solution is stable for several months when stored properly.

Protocol for Diluting this compound in Cell Culture Media

Due to the low aqueous solubility of this compound, direct dilution of the organic stock solution into cell culture media can cause precipitation. The following procedure is recommended for introducing this compound to cell-based experiments.

Materials:

  • Prepared this compound stock solution (10 mg/mL in DMF or Ethanol)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.

  • Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform a serial dilution.

    • First, dilute the 10 mg/mL stock solution in pre-warmed media to an intermediate concentration (e.g., 100 µg/mL). To do this, add a small volume of the stock solution to a larger volume of media and immediately vortex to mix thoroughly.

    • Further dilute this intermediate solution to the final desired working concentration in your cell culture plate or flask.

  • Direct Dilution (for low concentrations): For very low final concentrations, direct dilution may be possible.

    • Add a small volume of the this compound stock solution to the pre-warmed cell culture medium while vortexing or swirling the medium to ensure rapid and even dispersion. The final concentration of the organic solvent (DMF or Ethanol) in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Control Group: Prepare a vehicle control by adding the same volume of the solvent (DMF or Ethanol) without this compound to a separate batch of cell culture medium. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.

  • Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiments to prevent potential precipitation over time.

Signaling Pathway and Experimental Workflow

Diacylglycerol (DAG) Signaling Pathway leading to Protein Kinase C (PKC) Activation

This compound acts as a mimetic of endogenous diacylglycerol (DAG). The canonical pathway for DAG signaling involves the activation of phospholipase C (PLC) by various cell surface receptors. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 stimulates the release of intracellular calcium, DAG remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family. This activation initiates a downstream phosphorylation cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG Mimetic) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Phosphorylation Events PKC_active->Downstream Receptor Cell Surface Receptor Receptor->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response Downstream->Cellular_Response Experimental_Workflow prep Prepare this compound Stock Solution (10 mg/mL) treat Treat Cells with This compound & Vehicle Control prep->treat culture Culture Cells to Desired Confluency culture->treat incubate Incubate for Defined Time Period treat->incubate analyze Analyze Cellular Response (e.g., Western Blot, qPCR, Microscopy) incubate->analyze data Data Analysis & Interpretation analyze->data

References

Application Note: Analysis of 1,3-Dielaidin Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dielaidin is a diacylglycerol (DAG) containing two elaidic acid moieties esterified to the sn-1 and sn-3 positions of the glycerol backbone. Elaidic acid is an 18-carbon monounsaturated fatty acid with a trans double bond at the ninth carbon (18:1t). Diacylglycerols are crucial intermediates in lipid metabolism and cellular signaling. Accurate identification and characterization of specific DAG isomers like this compound are essential for understanding their biological roles. This application note provides a detailed protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and outlines its characteristic fragmentation pattern.

Experimental Protocol

This protocol describes the analysis of this compound by infusion-based electrospray ionization tandem mass spectrometry.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent mixture of chloroform:methanol (2:1, v/v). Further dilute the stock solution with the infusion solvent to a final concentration of 10 µg/mL.

  • Lipid Extraction from Biological Samples (Optional): For the analysis of this compound in a biological matrix, a lipid extraction should be performed. A modified Bligh and Dyer method is recommended.

    • Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in the infusion solvent.

2. Mass Spectrometry Analysis

  • Instrumentation: A triple quadrupole mass spectrometer or a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this analysis.

  • Infusion Solvent: A solution of acetonitrile:isopropanol:water (45:45:10, v/v/v) containing 10 mM ammonium acetate is recommended for positive ion mode analysis to promote the formation of ammonium adducts.[1]

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (Nitrogen) Pressure: 10-15 psi

    • Drying Gas (Nitrogen) Flow Rate: 5-10 L/min

    • Drying Gas Temperature: 250 - 350 °C

  • MS Scan Parameters:

    • Acquire full scan mass spectra over a mass-to-charge (m/z) range of 200-800 to identify the precursor ion.

  • MS/MS (Product Ion Scan) Parameters:

    • Select the [M+NH₄]⁺ adduct of this compound as the precursor ion.

    • Use collision-induced dissociation (CID) with argon as the collision gas.

    • Optimize the collision energy to achieve efficient fragmentation. A typical starting point is 20-30 eV.

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

Data Presentation: Fragmentation Pattern of this compound

The primary ion observed for this compound in positive ion ESI-MS with an ammonium acetate-containing mobile phase is the ammonium adduct, [M+NH₄]⁺. Collision-induced dissociation of this precursor ion results in a characteristic neutral loss of one of the elaidic acid chains along with the ammonia from the adduct.

Description Structure/Formula Calculated m/z
This compound (Neutral Molecule)C₃₉H₇₂O₅620.54
Ammonium Adduct (Precursor Ion)[C₃₉H₇₂O₅ + NH₄]⁺638.58
Fragment Ion (Neutral Loss of Elaidic Acid + NH₃)[M+NH₄ - (C₁₈H₃₄O₂ + NH₃)]⁺339.29

Note: m/z values are for the monoisotopic masses.

Visualization of the Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation fragmentation pathway of the [M+NH₄]⁺ adduct of this compound.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions cluster_neutral_loss Neutral Loss precursor This compound [M+NH₄]⁺ m/z = 638.58 fragment1 [M+NH₄ - (Elaidic Acid + NH₃)]⁺ m/z = 339.29 precursor->fragment1 CID neutral_loss Elaidic Acid (C₁₈H₃₄O₂) + NH₃

Caption: Fragmentation of this compound [M+NH₄]⁺.

Discussion

The fragmentation of diacylglycerols as their ammonium adducts is a well-established method for their structural characterization. The neutral loss of a fatty acid moiety plus ammonia is a diagnostic fragmentation that allows for the identification of the fatty acid constituents.[2] In the case of this compound, the loss of an elaidic acid molecule (C₁₈H₃₄O₂) and ammonia (NH₃) from the precursor ion [M+NH₄]⁺ results in a prominent product ion at m/z 339.29. This fragment corresponds to the remaining monoacylglycerol portion of the molecule. This characteristic fragmentation provides strong evidence for the presence of an 18:1 fatty acid in the diacylglycerol structure.

It is important to note that this fragmentation pattern does not readily distinguish between the sn-1,3 and sn-1,2 isomers of dielaidin, as both can produce a similar neutral loss. Chromatographic separation, such as normal-phase liquid chromatography, prior to mass spectrometric analysis can be employed to resolve these isomers if necessary.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by ESI-MS/MS. The characteristic fragmentation pattern, involving the neutral loss of an elaidic acid moiety from the ammonium adduct, allows for the confident identification of this diacylglycerol species. The provided methodology is applicable to the analysis of purified standards and can be adapted for the characterization of this compound in complex lipid extracts from various biological sources.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Dielaidin Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of 1,3-Dielaidin in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound is a diacylglycerol, making it a lipophilic molecule. It exhibits good solubility in non-polar organic solvents. Based on the principle of "like dissolves like," solvents such as hexane, chloroform, dichloromethane (DCM), and ethyl acetate are effective.[1] It has very low solubility in water and other highly polar solvents.[1] For cell culture experiments, a stock solution in an organic solvent like ethanol or DMSO is often prepared first, then diluted to the final concentration in the aqueous media, though precipitation can be an issue.

Q2: What are the primary causes of this compound degradation in solution?

A2: The primary degradation pathway for this compound, which contains unsaturated elaidic acid chains, is oxidation. Other contributing factors include hydrolysis, exposure to light (photo-oxidation), and elevated temperatures. The presence of metal ions can also catalyze oxidation.

Q3: How should I store stock solutions of this compound?

A3: To maximize stability, stock solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or -80°C. Use amber vials or wrap containers in aluminum foil to protect from light.[2] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I use a solution that has become cloudy or has visible precipitate?

A4: Cloudiness or precipitation indicates that the compound may be coming out of solution, which can happen with temperature changes or if the solvent evaporates. This can also be a sign of degradation. It is not recommended to use such solutions as the concentration will be inaccurate. Gentle warming and vortexing may redissolve the compound if it has not degraded. However, if stability is critical, preparing a fresh solution is the best practice.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid material. Store aliquots at -80°C under an inert gas and protect from light. Run a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC-UV/MS).
Low or no biological activity observed 1. Compound degradation.2. Poor solubility in the final aqueous medium leading to low effective concentration.1. Verify the integrity of your stock solution (see above).2. For aqueous-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your system and sufficient to maintain solubility. Consider using a carrier protein like BSA.
Precipitate forms when diluting stock into aqueous buffer/media The concentration of this compound exceeds its solubility limit in the final solution.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent if the experimental system allows. Alternatively, use a solubilizing agent or carrier.
Change in color of the solution This may indicate oxidation or another form of chemical degradation.Discard the solution immediately. Review your handling and storage procedures to minimize exposure to air and light. Consider adding an antioxidant like BHT if compatible with your experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., Ethanol, DMSO, or Chloroform)

  • Inert gas (Argon or Nitrogen)

  • Analytical balance

  • Volumetric flask (amber glass)

  • Cryo-storage vials (amber)

Procedure:

  • Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound using an analytical balance in a controlled environment.

  • Transfer the solid to an amber volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the solid completely. Gentle vortexing may be required.

  • Once dissolved, fill the flask to the final volume with the solvent.

  • Purge the headspace of the flask with an inert gas for 30-60 seconds.

  • Quickly cap the flask and mix thoroughly.

  • Dispense single-use aliquots into amber cryo-vials.

  • Again, purge the headspace of each vial with inert gas before sealing.

  • Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by HPLC-UV

Objective: To determine the stability of this compound in a specific solvent over time.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., Acetonitrile/Isopropanol gradient)

  • Autosampler vials

Procedure:

  • Prepare the this compound solution according to Protocol 1.

  • Immediately after preparation (Time 0), transfer an aliquot to an HPLC vial and inject it into the HPLC system.

  • Record the peak area of the this compound peak. This serves as the baseline.

  • Store the remaining solution under the desired test conditions (e.g., 4°C in the dark, room temperature on the benchtop, etc.).

  • At specified time points (e.g., 1, 3, 7, 14 days), take another aliquot from the solution, transfer it to an HPLC vial, and inject it.

  • Monitor for two key changes:

    • A decrease in the peak area of the parent this compound compound.

    • The appearance of new peaks, which indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to Time 0.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents
Solvent Polarity Expected Solubility Notes
HexaneNon-polarHighGood for initial dissolving and storage.
ChloroformNon-polarHighEffective solvent, but ensure proper handling due to toxicity.
Ethyl AcetateModerately PolarModerate to HighA less toxic alternative to chlorinated solvents.
EthanolPolar ProticModerateMay require warming. Good for biological applications.[3]
DMSOPolar AproticModerateCommon for cell culture stocks, but may be difficult to remove.
WaterPolar ProticVery Low / InsolubleNot a suitable primary solvent.[1]
This table provides a qualitative summary based on the lipophilic nature of diacylglycerols.
Table 2: Analytical Methods for Quantification
Method Principle Typical Sensitivity (LOQ) Selectivity
HPLC-UV Separation by polarity, detection by UV absorbance.~30-150 ng/mLGood; potential for interference.
HPLC-ELSD Separation by polarity, detection by light scattering.~10-100 ng/mLUniversal for non-volatile compounds; good for lipids.
GC-MS Separation by volatility, detection by mass.~0.3-15 ng/mLExcellent; high selectivity from mass patterns.
Sensitivity values are estimates based on similar molecules and may vary based on instrumentation and method optimization.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability QC A Weigh Solid This compound B Dissolve in Anhydrous Solvent A->B C Purge with Inert Gas B->C D Aliquot & Store at -80°C C->D H Analyze via HPLC/GC-MS (T=0) C->H Initial QC E Thaw Aliquot D->E Use in Experiment I Analyze Stored Solution (T=x) D->I Test Stability F Dilute into Assay Medium E->F G Perform Experiment F->G J Compare Results H->J I->J

Caption: Experimental workflow for handling and using this compound.

troubleshooting_logic start Inconsistent or Negative Results check_sol Is the solution clear and precipitate-free? start->check_sol check_age Is the stock solution freshly prepared (<1 month)? check_sol->check_age Yes consider_solubility Issue may be solubility in assay medium. Consider lowering concentration or using a carrier. check_sol->consider_solubility No check_storage Was it stored at -80°C, protected from light/air? check_age->check_storage Yes prep_fresh Root Cause Likely Degradation. Prepare fresh solution following best practices. check_age->prep_fresh No check_storage->prep_fresh No check_storage->consider_solubility Yes

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Storage and Handling of 1,3-Dielaidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Dielaidin during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound, a diglyceride containing unsaturated fatty acids, is primarily caused by two chemical processes:

  • Hydrolysis: The ester bonds linking the elaidic acid chains to the glycerol backbone can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. This results in the formation of free fatty acids and monoglycerides or glycerol.

  • Oxidation: The double bonds within the elaidic acid chains are susceptible to oxidation by atmospheric oxygen. This process can be initiated by exposure to light, heat, or the presence of metal ions, leading to the formation of peroxides, aldehydes, ketones, and other degradation products that can alter the compound's properties and activity.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but for periods longer than a few days, frozen storage is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Containers should be tightly sealed to prevent the ingress of oxygen and moisture.

  • Light: Protect from light by storing in amber glass vials or by wrapping the container in aluminum foil.

  • Purity: Ensure that the storage container is clean and free of any contaminants, especially metal ions, which can catalyze oxidation.

Q3: How can I monitor the degradation of my this compound sample?

A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products.[1][2] Other techniques that can be useful include:

  • Thin-Layer Chromatography (TLC): A simpler method for qualitatively assessing the presence of degradation products.

  • Gas Chromatography (GC): Can be used to analyze the fatty acid profile after hydrolysis and derivatization.

  • Peroxide Value Titration: To quantify the initial stages of oxidation.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in solution.

  • Possible Cause: The solvent may contain impurities such as water, acids, bases, or dissolved oxygen that are accelerating hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Use high-purity, anhydrous solvents.

    • If using an aqueous buffer, ensure the pH is close to neutral and de-gas the buffer before use.

    • Prepare solutions fresh before each experiment.

    • If the solution needs to be stored, store it at low temperature under an inert atmosphere.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.

  • Possible Cause: These are likely degradation products. The degradation may be occurring during storage or during the analytical procedure itself.

  • Troubleshooting Steps:

    • Review the storage conditions of the stock material.

    • Investigate the stability of this compound in the analytical mobile phase.

    • Ensure the analytical method does not use high temperatures that could cause on-column degradation.

    • Perform forced degradation studies (see Experimental Protocols) to help identify the degradation peaks.

Issue 3: Inconsistent experimental results.

  • Possible Cause: This could be due to the use of partially degraded this compound.

  • Troubleshooting Steps:

    • Re-analyze the purity of your this compound stock.

    • If degradation is observed, use a fresh, unopened vial of the compound for critical experiments.

    • Always handle the compound in a manner that minimizes exposure to air, light, and moisture.

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under various storage conditions to illustrate the expected impact on stability.

Storage ConditionTime (Months)Purity (%)
-20°C, Argon, Dark 099.5
699.2
1298.9
4°C, Air, Dark 099.5
695.1
1290.3
25°C, Air, Light 099.5
675.8
1255.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 72 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) for 24 hours.

  • Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: Long-Term Stability Study of this compound

This study is designed to determine the shelf-life of this compound under recommended storage conditions.

  • Sample Preparation: Aliquot pure this compound into several vials. For each storage condition, prepare a set of vials.

  • Storage Conditions:

    • Recommended: -20°C, under argon, protected from light.

    • Accelerated: 4°C, in air, protected from light.

    • Stress: 25°C, in air, exposed to light.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, analyze a vial from each storage condition for purity using a validated stability-indicating HPLC method.

Visualizations

Troubleshooting_Workflow start Start: Observe this compound Degradation check_storage Review Storage Conditions: - Temperature (-20°C?) - Atmosphere (Inert?) - Light (Protected?) start->check_storage check_handling Review Handling Procedures: - Use of anhydrous solvents? - Fresh solutions? - Exposure to air/light? start->check_handling improper_storage Improper Storage check_storage->improper_storage No reanalyze Re-analyze Sample Purity check_storage->reanalyze Yes improper_handling Improper Handling check_handling->improper_handling No check_handling->reanalyze Yes implement_changes Implement Correct Storage/Handling: - Store at -20°C under Argon - Use fresh, high-purity solvents - Minimize exposure improper_storage->implement_changes improper_handling->implement_changes implement_changes->reanalyze resolved Issue Resolved reanalyze->resolved Purity Stable not_resolved Issue Not Resolved reanalyze->not_resolved Degradation Persists forced_degradation Perform Forced Degradation Study to Identify Degradants not_resolved->forced_degradation

Caption: Troubleshooting workflow for this compound degradation.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway dielaidin1 This compound hydrolysis_products Free Elaidic Acid + Monoglyceride/Glycerol dielaidin1->hydrolysis_products H2O, H+ or OH- dielaidin2 This compound oxidation_products Peroxides, Aldehydes, Ketones dielaidin2->oxidation_products O2, Light, Heat, Metals

Caption: Degradation pathways of this compound.

References

troubleshooting low yield in 1,3-Dielaidin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,3-Dielaidin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is a 1,3-diglyceride containing two elaidic acid chains. Common synthesis methods for 1,3-diglycerides, which can be adapted for this compound, include:

  • Direct esterification of glycerol with elaidic acid: This is a common chemical method, often catalyzed by an acid, to form the ester linkages.

  • Glycerolysis of trielaidin (the triglyceride of elaidic acid): This involves reacting trielaidin with glycerol in the presence of a catalyst.

  • Enzymatic synthesis: This method uses 1,3-specific lipases to catalyze the esterification of glycerol with elaidic acid, offering high selectivity and milder reaction conditions.

Q2: What are the main factors that contribute to low yields in this compound synthesis?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.

  • Reactant Molar Ratio: An inappropriate molar ratio of elaidic acid to glycerol can limit the formation of the desired diglyceride.

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial for driving the reaction to completion.

  • Water Content: The presence of water can reverse the esterification reaction through hydrolysis, thus reducing the yield.[1]

  • Acyl Migration: The migration of an acyl chain from the sn-1 or sn-3 position to the sn-2 position results in the formation of the undesired 1,2-Dielaidin isomer.

  • Formation of Side Products: The reaction can also produce monoelaidin and trielaidin.

  • Purification Losses: Significant amounts of the product can be lost during purification steps like crystallization and chromatography.

Q3: How does the trans-isomer nature of elaidic acid affect the synthesis?

A3: Elaidic acid is the trans isomer of oleic acid. This geometric difference leads to distinct physical properties, such as a higher melting point for elaidic acid compared to oleic acid.[2][3] While the direct impact on the kinetics of chemical esterification is not extensively documented in comparative studies, the solid nature of elaidic acid at room temperature may require different solvent systems or higher reaction temperatures to ensure a homogenous reaction mixture. In biological systems, trans fatty acids have been shown to influence triglyceride synthesis pathways.[4][5]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving common issues leading to low yields in this compound synthesis.

Problem 1: Low Conversion of Starting Materials

Possible Causes & Solutions

CauseRecommended Action
Incorrect Molar Ratio of Reactants The optimal molar ratio of elaidic acid to glycerol is crucial. An excess of the fatty acid is often used to drive the equilibrium towards the product. Experiment with ratios from 2:1 to 2.5:1 (elaidic acid:glycerol).
Suboptimal Reaction Temperature For chemical synthesis, temperatures are typically elevated to ensure the reactants are in a liquid state and to increase the reaction rate. A common range is 100-220°C. However, excessively high temperatures can promote side reactions. For enzymatic synthesis, the optimal temperature is dictated by the specific lipase used.
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. In some cases, extending the reaction time can increase conversion.
Ineffective Catalyst For chemical synthesis, catalysts like tin(II) chloride or p-toluenesulfonic acid are often used. Ensure the catalyst is active and used in the correct concentration (typically 0.1-1% by weight of reactants). For enzymatic synthesis, select a 1,3-specific lipase and ensure optimal pH and temperature conditions.
Presence of Water The esterification reaction produces water, which can hydrolyze the ester product. Remove water as it forms, for example, by performing the reaction under vacuum or using a Dean-Stark apparatus. Ensure all reactants and solvents are anhydrous before starting the reaction.
Problem 2: High Proportion of Side Products

Possible Causes & Solutions

Side ProductCauseRecommended Action
1,2-Dielaidin (Acyl Migration) Acyl migration is the isomerization of the 1,3-diglyceride to the 1,2-isomer. This can be promoted by high temperatures and acidic or basic conditions.- Use milder reaction conditions where possible. - Enzymatic synthesis with a 1,3-specific lipase can significantly reduce the formation of the 1,2-isomer. - Isomerization of the 1,2-diglyceride back to the more stable 1,3-isomer can sometimes be achieved by heating the solid mixture below its melting point.
Monoelaidin Incomplete esterification of glycerol.- Increase the molar ratio of elaidic acid to glycerol. - Extend the reaction time. - Ensure efficient mixing.
Trielaidin Over-esterification of glycerol.- Use a molar ratio of elaidic acid to glycerol closer to 2:1. - Carefully monitor the reaction progress and stop it once the desired product concentration is reached.

Experimental Protocols

General Protocol for Chemical Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: Ensure elaidic acid and glycerol are of high purity and are anhydrous. Dry the reactants under vacuum if necessary.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a system for water removal (e.g., a Dean-Stark trap or vacuum line), add glycerol and elaidic acid in a 1:2.2 molar ratio.

  • Catalyst Addition: Add the catalyst (e.g., 0.5% w/w p-toluenesulfonic acid) to the mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 150-180°C) with vigorous stirring. Apply vacuum to remove the water formed during the reaction.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC. The reaction is typically run for several hours.

  • Work-up: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product will be a mixture of this compound, 1,2-Dielaidin, monoelaidin, trielaidin, and unreacted elaidic acid. Purify the this compound using crystallization from a suitable solvent (e.g., hexane or acetone) followed by column chromatography on silica gel.

Analytical Methods
  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the reaction progress.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of hexane, diethyl ether, and acetic acid (e.g., 70:30:1 v/v/v) can be used to separate the different glycerides and free fatty acids.

    • Visualization: The spots can be visualized by staining with iodine vapor or by charring with a sulfuric acid solution and heating. The Rf values will be in the order of trielaidin > 1,2-Dielaidin > this compound > elaidic acid > monoelaidin.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used for quantitative analysis of the product mixture. A normal-phase silica column is typically used with a mobile phase gradient of hexane and isopropanol.

  • Gas Chromatography (GC): After conversion to their fatty acid methyl esters (FAMEs), the fatty acid composition of the glycerides can be determined by GC.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Elaidic Acid & Glycerol (Anhydrous) ReactionVessel Esterification Reaction (Heat & Vacuum/Inert Atm.) Reactants->ReactionVessel Catalyst Acid Catalyst or 1,3-Specific Lipase Catalyst->ReactionVessel Neutralization Neutralization & Washing ReactionVessel->Neutralization Crude Product Crystallization Crystallization Neutralization->Crystallization Chromatography Column Chromatography Crystallization->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct Troubleshooting_Low_Yield cluster_low_conversion Low Conversion Issues cluster_side_products Side Product Issues Start Low Yield of This compound CheckConversion Analyze crude product by TLC/HPLC. Is conversion low? Start->CheckConversion CheckSideProducts Is there a high proportion of side products? CheckConversion->CheckSideProducts No OptimizeConditions Optimize: - Molar Ratio - Temperature - Reaction Time CheckConversion->OptimizeConditions Yes AcylMigration High 1,2-Isomer? -> Use milder conditions -> Consider enzymatic synthesis CheckSideProducts->AcylMigration Yes Purification Review Purification Steps for Product Loss CheckSideProducts->Purification No CheckCatalyst Verify Catalyst Activity & Concentration OptimizeConditions->CheckCatalyst RemoveWater Ensure Anhydrous Conditions & Water Removal CheckCatalyst->RemoveWater MonoTriGlycerides High Mono/Trielaidin? -> Adjust molar ratio -> Monitor reaction closely AcylMigration->MonoTriGlycerides Reaction_Pathways Glycerol Glycerol Monoelaidin Monoelaidin Glycerol->Monoelaidin + Elaidic Acid ElaidicAcid Elaidic Acid ElaidicAcid->Monoelaidin Product This compound Monoelaidin->Product + Elaidic Acid Isomer 1,2-Dielaidin Product->Isomer Acyl Migration Trielaidin Trielaidin Product->Trielaidin + Elaidic Acid

References

Technical Support Center: 1,3-Dielaidin In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dielaidin in vitro. Our goal is to help you overcome challenges related to its poor solubility and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common in vitro applications?

This compound is a diacylglycerol (DAG) containing two elaidic acid chains at the sn-1 and sn-3 positions.[1] As a DAG, it is an important lipid signaling molecule. In vitro, it is often used to study cellular processes regulated by diacylglycerol signaling pathways, such as the activation of Protein Kinase C (PKC).[2][3][4][5] It has also been used as a component in the preparation of cationic triglycerides for gene transfer applications.

Q2: What are the known physicochemical properties of this compound?

Understanding the physical and chemical characteristics of this compound is crucial for its proper handling and use in experiments.

PropertyValueSource
Molecular Formula C39H72O5
Molecular Weight 620.99 g/mol
Appearance White solid
Melting Point 55 °C
Storage Temperature -20°C

Q3: Why does this compound have poor solubility in aqueous media?

Like other lipids, this compound is a hydrophobic molecule. Its long fatty acid chains are nonpolar and do not interact favorably with polar water molecules, leading to very low solubility in aqueous solutions like cell culture media.

Q4: What are the recommended solvents for preparing a this compound stock solution?

For poorly water-soluble compounds, organic solvents are typically used to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are common choices for in vitro studies. It is crucial to prepare a high-concentration stock solution to keep the final solvent concentration in the cell culture medium as low as possible (ideally <0.5% v/v) to avoid cytotoxicity.

Q5: How can I prevent my this compound from precipitating in the cell culture medium?

Precipitation is a common issue when adding a hydrophobic compound to an aqueous medium. To minimize precipitation, you should:

  • Use a low final concentration of this compound.

  • Pre-warm the cell culture medium to 37°C before adding the compound.

  • Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.

  • Consider using a carrier solvent or a lipid-based delivery system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding this compound to the culture medium. Localized high concentration: The compound is not dispersing quickly enough.1. Ensure the culture medium is at 37°C. 2. Add the stock solution very slowly while gently vortexing the medium. 3. First, dilute the stock solution in a small volume of medium, then add this intermediate dilution to the final volume.
Stock solution is too concentrated: The solvent concentration in the final medium is too high.Prepare a less concentrated stock solution if possible, while still ensuring the final solvent concentration remains low.
Cells appear stressed or die after treatment. Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high.1. Calculate the final solvent concentration and ensure it is below 0.5% (v/v). 2. Run a vehicle control (medium with the same amount of solvent but no this compound) to assess solvent toxicity.
Compound toxicity: this compound itself may be toxic at the tested concentration.Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line.
Inconsistent experimental results. Incomplete solubilization: The compound is not fully dissolved in the stock solution or is precipitating over time in the culture medium.1. Visually inspect your stock solution for any precipitate before each use. If necessary, gently warm the stock solution to redissolve the compound. 2. Prepare fresh dilutions for each experiment.
Degradation of the compound: this compound may be unstable under experimental conditions.Store the stock solution properly at -20°C and protect it from light. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 620.99 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 6.21 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Gently warm the tube to 37°C and vortex until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol provides a general procedure for treating adherent cells in a 6-well plate.

Materials:

  • Cells seeded in a 6-well plate

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • The day before the experiment, seed your cells in a 6-well plate to allow them to attach and reach the desired confluency.

  • On the day of the experiment, pre-warm the complete cell culture medium to 37°C.

  • Prepare the desired final concentration of this compound. For a final concentration of 10 µM in 2 mL of medium: a. In a sterile microcentrifuge tube, add 1998 µL of pre-warmed complete medium. b. Add 2 µL of the 10 mM this compound stock solution to the medium. c. Gently vortex the tube immediately to ensure proper mixing.

  • Prepare a vehicle control by adding 2 µL of DMSO to 1998 µL of pre-warmed complete medium.

  • Aspirate the old medium from the cells in the 6-well plate.

  • Gently add 2 mL of the this compound working solution or the vehicle control solution to the appropriate wells.

  • Return the plate to the incubator for the desired treatment time.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_cell_culture Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO (10 mM) weigh->dissolve store Aliquot and Store at -20°C dissolve->store prepare_working Prepare Working Solution (Dilute Stock in Warm Medium) store->prepare_working seed Seed Cells treat Treat Cells seed->treat prepare_working->treat prepare_vehicle Prepare Vehicle Control (DMSO in Warm Medium) prepare_vehicle->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for preparing and using this compound in cell culture experiments.

dag_signaling_pathway agonist Agonist (e.g., Hormone, Neurotransmitter) receptor G-Protein Coupled Receptor (GPCR) agonist->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses (e.g., Proliferation, Differentiation) pkc->downstream phosphorylates targets

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

how to avoid isomerization of 1,3-Dielaidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling, storing, and troubleshooting experiments involving 1,3-Dielaidin to minimize isomerization and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A: this compound is a diacylglycerol containing two elaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. Elaidic acid is the trans-isomer of oleic acid. Isomerization refers to the conversion of the trans double bonds in the elaidic acid chains to cis double bonds, forming 1,3-diolein. This structural change can significantly alter the molecule's physical and chemical properties, potentially impacting experimental outcomes, particularly in studies related to lipid metabolism, membrane structure, and drug delivery systems.

Q2: What are the primary factors that induce isomerization of this compound?

A: The primary factors that can cause the isomerization of the elaidin moiety in this compound are:

  • Heat: Elevated temperatures provide the activation energy required for the rotation around the carbon-carbon double bond.

  • Light: Exposure to UV or even visible light can provide the energy to induce photoisomerization.

  • Presence of Catalysts: Certain metals and radical species can catalyze the cis-trans isomerization.

  • Acidic or Basic Conditions: Extreme pH values can promote isomerization and hydrolysis of the ester bonds.

Q3: What are the recommended storage conditions for this compound to maintain its isomeric purity?

A: To minimize isomerization and degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lower[1]Reduces molecular motion and the rate of chemical reactions, including isomerization and oxidation.
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation which can generate radicals that catalyze isomerization.
Light Protected from light (e.g., in an amber vial)Prevents photo-induced isomerization and degradation.
Container Glass vial with a Teflon-lined capAvoids leaching of plasticizers from plastic containers and ensures an inert storage environment.
Form As a solid or in a suitable organic solventStoring in aqueous solutions is not recommended due to the risk of hydrolysis.[2]

Q4: What are suitable solvents for this compound?

A: this compound, being a lipid, is soluble in a range of organic solvents. The choice of solvent will depend on the specific application.

Solvent ClassExamplesSuitability
Halogenated Hydrocarbons Chloroform, DichloromethaneGood solubility; often used for extraction and storage.
Alcohols Ethanol, MethanolModerate solubility; may be used in some formulations.
Ethers Diethyl ether, Tetrahydrofuran (THF)Good solubility; suitable for extractions.
Apolar Solvents Hexane, TolueneGood solubility for the non-polar lipid.

It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and other side reactions.

Troubleshooting Guides

Issue 1: Unexpected experimental results or poor reproducibility.

This could be due to the isomerization or degradation of your this compound stock.

Troubleshooting Steps:

  • Verify Purity of Stock:

    • Action: Analyze your this compound stock using an appropriate analytical method (see Experimental Protocols) to check for the presence of the cis-isomer (1,3-diolein) or other degradation products like free fatty acids and monoglycerides.

    • Expected Outcome: The purity should be >98% for most applications. If significant isomerization has occurred, the stock should be discarded.

  • Review Handling and Storage Procedures:

    • Action: Compare your current procedures with the recommended guidelines in the FAQs. Ensure the compound is not being repeatedly freeze-thawed, exposed to light, or stored at inappropriate temperatures.

    • Expected Outcome: Identify and rectify any deviations from best practices to prevent further degradation of new stock material.

  • Evaluate Experimental Conditions:

    • Action: Assess your experimental protocol for potential isomerization triggers, such as high temperatures, exposure to UV light, or the presence of incompatible reagents.

    • Expected Outcome: Modify the protocol to minimize these triggers. For example, perform reactions at a lower temperature or under light-protected conditions.

Logical Flow for Troubleshooting Purity Issues

G start Unexpected Experimental Results check_purity Analyze Purity of this compound Stock start->check_purity purity_ok Purity >98%? check_purity->purity_ok review_storage Review Storage & Handling Procedures storage_ok Storage Correct? review_storage->storage_ok evaluate_protocol Evaluate Experimental Protocol for Triggers protocol_ok Protocol Conditions Benign? evaluate_protocol->protocol_ok purity_ok->review_storage Yes discard_stock Discard Stock & Procure New purity_ok->discard_stock No storage_ok->evaluate_protocol Yes correct_storage Correct Storage Procedures storage_ok->correct_storage No modify_protocol Modify Experimental Protocol protocol_ok->modify_protocol No end Re-run Experiment protocol_ok->end Yes discard_stock->end correct_storage->end modify_protocol->end

Caption: Troubleshooting workflow for purity-related issues.

Issue 2: Observing additional or unexpected peaks in analytical chromatograms (e.g., HPLC, GC).

This often indicates the presence of isomers or degradation products.

Troubleshooting Steps:

  • Peak Identification:

    • Action: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the unexpected peaks. Isomers like 1,3-diolein will have the same mass as this compound. Degradation products like elaidic acid or monoelaidin will have lower masses.

    • Expected Outcome: Confirmation of the identity of the contaminants.

  • Isomer Separation:

    • Action: If isomerization is suspected, use a separation technique capable of resolving cis and trans isomers. Argentation chromatography (Ag-TLC or Ag-HPLC) is a classic method. Reversed-phase HPLC with a C18 column can also separate these isomers, often with the trans isomer eluting slightly later.

    • Expected Outcome: Baseline separation of this compound and its cis isomer.

  • Hydrolysis Product Detection:

    • Action: Look for peaks corresponding to free elaidic acid and monoelaidin. These are products of hydrolysis.

    • Expected Outcome: If present, this indicates moisture contamination in solvents or improper storage.

Experimental Protocols

Protocol 1: Purity and Isomerization Analysis of this compound by HPLC

This protocol outlines a method to separate and quantify this compound from its cis-isomer and potential hydrolytic degradation products.

Materials:

  • This compound sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in hexane or another suitable organic solvent.

  • Mobile Phase: A gradient of acetonitrile and isopropanol can be effective. A typical starting condition could be 80:20 (v/v) acetonitrile:isopropanol, grading to 50:50 over 20 minutes.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 205 nm (for double bonds) or ELSD.

  • Data Analysis:

    • Identify peaks based on retention times of standards (if available). Typically, the trans-isomer (this compound) will have a slightly longer retention time than the cis-isomer.

    • Quantify the relative peak areas to determine the percentage of isomerization and degradation.

Workflow for Purity Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation dissolve Dissolve this compound (e.g., 1 mg/mL in Hexane) inject Inject sample onto Reversed-Phase C18 column dissolve->inject run_hplc Run Gradient Elution (e.g., Acetonitrile/Isopropanol) inject->run_hplc detect Detect with UV (205 nm) or ELSD run_hplc->detect identify_peaks Identify Peaks (this compound, isomers, degradation products) detect->identify_peaks quantify Quantify Relative Peak Areas identify_peaks->quantify assess Assess Purity and Isomerization % quantify->assess

Caption: Experimental workflow for HPLC purity analysis.

Signaling Pathways and Logical Relationships

The degradation of this compound can occur through two main pathways: isomerization and hydrolysis. These can be influenced by external factors, leading to a loss of the desired compound.

G cluster_factors Influencing Factors Dielaidin This compound (trans, trans) Isomer 1,3-Diolein (cis, cis) Dielaidin->Isomer Isomerization Hydrolysis_products Monoelaidin + Elaidic Acid Dielaidin->Hydrolysis_products Hydrolysis Heat Heat Heat->Dielaidin Light Light Light->Dielaidin Catalysts Catalysts Catalysts->Dielaidin Moisture Moisture/H₂O Moisture->Dielaidin pH Extreme pH pH->Dielaidin

Caption: Degradation pathways of this compound.

References

Technical Support Center: Optimizing 1,3-Dielaidin Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 1,3-Dielaidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) and achieve reliable quantification of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good signal-to-noise ratio for this compound challenging in MS?

A1: this compound, a diacylglycerol (DAG), presents challenges in mass spectrometry due to its nonpolar nature and lack of a readily ionizable functional group.[1][2] This inherent chemical property leads to low ionization efficiency, particularly with electrospray ionization (ESI), a commonly used soft ionization technique.[1][2][3] Consequently, the signal intensity for this compound can be low, making it difficult to distinguish from background noise.

Q2: What are the primary ionization techniques for analyzing this compound by MS?

A2: The most common ionization techniques for lipid analysis, including this compound, are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of molecules. However, for nonpolar lipids like DAGs, the ionization efficiency can be low.

  • Atmospheric Pressure Chemical Ionization (APCI): Often preferred for less polar to nonpolar analytes that are thermally stable. APCI can provide better sensitivity for certain lipids compared to ESI.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method used in lipidomics, particularly for imaging applications.

Q3: How can I improve the ionization efficiency of this compound?

A3: Several strategies can be employed to enhance the ionization of this compound:

  • Adduct Formation: In positive ion mode ESI, the formation of adducts with cations like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) is a common way to ionize diacylglycerols. The mobile phase can be modified with additives like ammonium formate or sodium acetate to promote the formation of a specific adduct and improve signal intensity.

  • Chemical Derivatization: Introducing a charged or easily ionizable tag to the this compound molecule can significantly enhance its ionization efficiency. This involves a chemical reaction to modify the hydroxyl group of the diacylglycerol.

  • Solvent Selection: The choice of solvents in the mobile phase can influence ionization. Using solvents that are amenable to the chosen ionization technique is crucial. For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferred.

Q4: What is chemical derivatization and how does it help in this compound analysis?

A4: Chemical derivatization is a technique where the analyte of interest is chemically modified to improve its analytical properties. For this compound, derivatization aims to introduce a permanently charged or readily ionizable group into the molecule, thereby increasing its ionization efficiency in ESI-MS. This leads to a stronger signal and a better signal-to-noise ratio. For example, derivatizing the hydroxyl group of the diacylglycerol can fix the position of the fatty acyl chains and allow for better chromatographic separation of isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor S/N Ratio - Inefficient ionization of this compound. - Low sample concentration. - Suboptimal MS source parameters. - Matrix effects from co-eluting compounds.- Optimize Ionization: Consider switching to APCI if using ESI. If using ESI, promote adduct formation by adding ammonium formate or sodium acetate to the mobile phase. - Implement Derivatization: Use a derivatizing agent to introduce a charged tag to the this compound molecule. - Concentrate Sample: If possible, concentrate the sample before injection. - Optimize MS Parameters: Tune the ion source parameters (e.g., spray voltage, gas flow rates, temperature) for optimal this compound signal. - Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
Poor Chromatographic Peak Shape (Tailing or Broadening) - Inappropriate column chemistry. - Suboptimal mobile phase composition. - Column contamination or degradation.- Column Selection: Use a C18 column suitable for lipid analysis. - Mobile Phase Optimization: Adjust the gradient and solvent composition. Ensure the mobile phase is compatible with your sample and column. - Column Maintenance: Flush the column regularly. If performance degrades, consider replacing the column.
Inconsistent Retention Times - Fluctuations in LC pump pressure. - Column temperature variations. - Changes in mobile phase composition.- System Check: Ensure the LC system is properly maintained and the pumps are delivering a stable flow. - Temperature Control: Use a column oven to maintain a consistent temperature. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure proper mixing.
Presence of Multiple Adducts - Presence of various cations (Na⁺, K⁺) in the sample or mobile phase.- Control Adduct Formation: Add a specific salt (e.g., ammonium formate or sodium acetate) in excess to the mobile phase to drive the formation of a single, desired adduct. This simplifies the mass spectrum and improves quantitation.
In-source Fragmentation - High cone/fragmentor voltage. - Thermal degradation in the ion source.- Optimize Cone Voltage: Reduce the cone or fragmentor voltage to minimize in-source fragmentation. - Adjust Source Temperature: Lower the ion source temperature if thermal degradation is suspected, especially when using APCI.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract and clean up this compound from a biological matrix to reduce matrix effects.

  • Sample Loading: Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the this compound and other lipids using a nonpolar organic solvent (e.g., methanol, isopropanol, or a mixture thereof).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water mixture).

Protocol 2: LC-MS/MS Analysis of Diacylglycerols

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-55 °C.

  • Mass Spectrometry (Positive Ion Mode):

    • Ion Source: ESI or APCI.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

    • Precursor Ion: [M+NH₄]⁺ or [M+Na]⁺ of this compound.

    • Product Ions: Characteristic fragment ions of this compound. The fragmentation of diacylglycerols typically involves the neutral loss of one of the fatty acyl chains.

    • Source Parameters: Optimize spray voltage, nebulizer gas, drying gas flow, and temperature for the specific instrument.

Visualizations

Experimental Workflow for Improving this compound S/N

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup derivatization Optional: Chemical Derivatization cleanup->derivatization lc_separation LC Separation (C18 Column) derivatization->lc_separation ionization Ionization (ESI or APCI) lc_separation->ionization ms_detection MS Detection (MRM/Full Scan) ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis sn_improvement Improved S/N Ratio data_analysis->sn_improvement

Caption: Workflow for enhancing the signal-to-noise ratio of this compound.

Troubleshooting Logic for Low S/N Ratio

troubleshooting_logic cluster_sample Sample-Related Issues cluster_lc LC-Related Issues cluster_ms MS-Related Issues cluster_solutions Potential Solutions start Low S/N for This compound check_concentration Is sample concentration adequate? start->check_concentration check_cleanup Is sample cleanup sufficient? check_concentration->check_cleanup Yes concentrate Concentrate Sample check_concentration->concentrate No check_chromatography Is peak shape optimal? check_cleanup->check_chromatography Yes improve_cleanup Improve SPE/LLE check_cleanup->improve_cleanup No check_ionization Is ionization method optimal? check_chromatography->check_ionization Yes optimize_lc Optimize Mobile Phase/ Gradient check_chromatography->optimize_lc No check_parameters Are source parameters tuned? check_ionization->check_parameters Yes switch_ionization Consider APCI or Derivatization check_ionization->switch_ionization No check_adducts Is a single adduct maximized? check_parameters->check_adducts Yes tune_ms Tune Source Parameters check_parameters->tune_ms No control_adducts Add Salt to Mobile Phase check_adducts->control_adducts No

Caption: Decision tree for troubleshooting low S/N in this compound analysis.

References

resolving co-elution issues with 1,3-Dielaidin in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving complex co-elution issues in chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in their analytical experiments.

Topic: Resolving Co-elution Issues with 1,3-Dielaidin

This guide focuses on the specific challenges of co-elution involving this compound, a diacylglycerol with trans fatty acid chains. Co-elution can significantly impact the accuracy of quantification and identification in complex lipid mixtures.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography and why is it a problem for this compound analysis?

A: Co-elution occurs when two or more different compounds elute from the chromatography column at the same or very similar times, resulting in overlapping peaks. For this compound, this is problematic because it can lead to inaccurate quantification and misidentification, especially when it co-elutes with its positional isomer, 1,2-Dielaidin, or other structurally similar diacylglycerols present in the sample matrix.

Q2: What are the most common compounds that co-elute with this compound?

A: The most common co-eluents for this compound are its positional and geometric isomers. These include:

  • 1,2-Dielaidin: The 1,2-isomer of dielaidin.

  • Other diacylglycerol isomers: Diacylglycerols with the same equivalent carbon number (ECN) can have very similar retention times in reversed-phase chromatography.

  • Cis-isomers of diacylglycerols: While silver ion chromatography can effectively separate them, they can co-elute in some reversed-phase systems.

Q3: How can I detect if this compound is co-eluting with another compound?

A: Detecting co-elution can be challenging. Here are a few indicators:

  • Peak Shape: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure compound should ideally produce a symmetrical Gaussian peak.[1]

  • Mass Spectrometry (MS): If you are using an MS detector, examine the mass spectra across the peak. If the spectra are not consistent, it indicates the presence of more than one compound.

  • Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV-Vis spectra across the elution peak. Inconsistent spectra suggest co-elution.[1]

Q4: What are the primary chromatographic techniques to resolve this compound co-elution?

A: The two primary HPLC techniques for resolving this compound from its isomers are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often utilizing a C18 stationary phase, this technique separates molecules based on their hydrophobicity.

  • Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique is particularly effective at separating isomers based on the number, position, and geometry (cis/trans) of double bonds.[2][3]

Troubleshooting Guides

This section provides a systematic approach to resolving co-elution issues with this compound.

Guide 1: Troubleshooting with Reversed-Phase HPLC (RP-HPLC)

Issue: A broad or shouldered peak is observed for this compound on a C18 column.

Troubleshooting Workflow:

Troubleshooting_RP_HPLC start Start: Asymmetrical Peak for this compound step1 Step 1: Confirm Co-elution (Check MS or DAD data) start->step1 step2 Step 2: Optimize Mobile Phase - Adjust Acetonitrile/Acetone ratio - Try different organic modifiers step1->step2 Co-elution confirmed step3 Step 3: Adjust Temperature - Increase or decrease temperature by 5-10°C step2->step3 Resolution not achieved end_resolved Resolution Achieved step2->end_resolved Resolution achieved step4 Step 4: Change Column - Consider a different C18 phase - Switch to a C30 column step3->step4 Resolution not achieved step3->end_resolved Resolution achieved step5 Step 5: Consider Silver Ion Chromatography step4->step5 Resolution not achieved step4->end_resolved Resolution achieved end_not_resolved Issue Persists step5->end_not_resolved

Caption: A logical workflow for troubleshooting this compound co-elution in RP-HPLC.

Detailed Steps:

  • Confirm Co-elution: Before modifying the method, ensure the issue is co-elution and not a system problem (e.g., column void). Use MS or DAD to confirm the presence of multiple components within the peak.

  • Optimize Mobile Phase Composition: The choice of organic modifier in the mobile phase can significantly impact selectivity.

    • Acetonitrile/Acetone Ratio: A common mobile phase for diacylglycerol separation is a mixture of acetonitrile and acetone. Systematically vary the ratio to see if resolution improves.

    • Alternative Modifiers: If an acetonitrile/acetone mixture is insufficient, consider other modifiers like isopropanol or methanol.

  • Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction of analytes with the stationary phase. A change of 5-10°C can sometimes be enough to resolve closely eluting peaks. In silver-ion HPLC using hexane-based mobile phases, increasing the temperature can unexpectedly increase retention times for unsaturated compounds.[3]

  • Change the Stationary Phase: If mobile phase and temperature optimization fails, the stationary phase chemistry may not be suitable for the separation.

    • Different C18 Column: Not all C18 columns are the same. Try a column from a different manufacturer or one with a different bonding density.

    • C30 Column: For lipid analysis, a C30 column can sometimes offer different selectivity compared to a C18 column.

  • Switch to Silver Ion Chromatography: If RP-HPLC does not provide adequate resolution, especially for cis/trans isomers, Silver Ion Chromatography is the recommended next step.

Guide 2: Utilizing Silver Ion HPLC for Isomer Separation

Issue: Inability to separate this compound from its cis-isomer (e.g., 1,3-Dioleoin) or other positional isomers with the same degree of unsaturation.

Troubleshooting Workflow:

Troubleshooting_Ag_HPLC start Start: Co-elution of Isomers in Ag-HPLC step1 Step 1: Optimize Mobile Phase - Adjust Hexane/Acetonitrile ratio - Consider Dichloromethane-based mobile phase start->step1 step2 Step 2: Adjust Column Temperature - Decrease temperature in 5°C increments step1->step2 Resolution not achieved end_resolved Resolution Achieved step1->end_resolved Resolution achieved step3 Step 3: Modify Gradient Profile - Use a shallower gradient step2->step3 Resolution not achieved step2->end_resolved Resolution achieved step3->end_resolved Resolution achieved end_not_resolved Issue Persists step3->end_not_resolved

Caption: A logical workflow for optimizing the separation of this compound isomers using Ag-HPLC.

Detailed Steps:

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving separation on a silver ion column.

    • Hexane-based: A mobile phase of hexane with a small amount of a polar modifier like acetonitrile is common. The percentage of acetonitrile can be adjusted to fine-tune the separation.

    • Dichloromethane-based: Alternatively, a mobile phase containing dichloromethane can offer different selectivity for isomers.

  • Temperature Adjustment: In Ag-HPLC with hexane-based mobile phases, lower temperatures often lead to shorter retention times and can improve resolution. Experiment with decreasing the column temperature in 5°C increments.

  • Gradient Elution: If using a gradient, a shallower gradient profile can increase the separation between closely eluting isomers.

Quantitative Data Summary

The following tables provide an overview of typical elution orders and the impact of method parameters on the separation of diacylglycerol isomers.

Table 1: Elution Order of Diacylglycerol Isomers in RP-HPLC

CompoundGeneral Elution OrderNotes
1,3-DiacylglycerolsElute before 1,2-isomers with the same acyl chains.The 1,3-isomer is less polar.
Unsaturated DiacylglycerolsElute before saturated diacylglycerols with the same carbon number.Each double bond reduces the retention time.
Trans IsomersElute slightly before or co-elute with cis isomers.Separation of geometric isomers can be challenging in RP-HPLC.

Table 2: Impact of Mobile Phase Composition on Isomer Separation in Silver Ion HPLC

Mobile Phase SystemEffect on Separation
Hexane-based (e.g., Hexane/Acetonitrile)Generally provides good resolution of regioisomers.
Dichloromethane-based Can offer different selectivity for positional isomers compared to hexane-based systems.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Separation of this compound and 1,2-Dielaidin

This protocol provides a starting point for the separation of this compound from its 1,2-isomer.

  • Chromatographic System: HPLC or UHPLC system with a UV or MS detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 205 nm or MS in positive ion mode.

Expected Elution Order: this compound will elute before 1,2-Dielaidin.

Protocol 2: Silver Ion SPE Pre-fractionation for GC Analysis of Trans Fatty Acids

This protocol describes a solid-phase extraction (SPE) method to isolate trans fatty acid methyl esters (FAMEs) prior to GC analysis.

  • SPE Cartridge: Silver-ion SPE cartridge.

  • Sample Preparation: Convert lipid extract to FAMEs. Dissolve in dichloromethane.

  • Elution Steps:

    • Saturated FAMEs: Elute with dichloromethane.

    • Trans-monoene FAMEs: Elute with dichloromethane/ethyl acetate (90/10, v/v).

    • Cis-monoene FAMEs: Elute with dichloromethane/ethyl acetate (65/35, v/v).

    • Trans-diene FAMEs: Elute with dichloromethane/acetone (60/40, v/v).

    • Other FAMEs: Elute with acetone/acetonitrile (80/20, v/v).

  • Analysis: Analyze the collected fractions by GC-FID or GC-MS.

References

best practices for handling and storing 1,3-Dielaidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 1,3-Dielaidin, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored in a freezer at -20°C.[1][2] It is a white solid and should be kept in a tightly sealed container to prevent contamination and degradation. For long-term storage, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.

Q2: What are the primary safety precautions for handling this compound?

A2: While this compound is generally considered to be of low hazard, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] Avoid inhalation of any dust or aerosols. In case of contact with eyes or skin, rinse thoroughly with water.

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF) at a concentration of 10 mg/mL.[4] It has limited solubility in aqueous solutions. For cell culture experiments, a common practice for similar hydrophobic lipids is to first dissolve the compound in a small amount of an organic solvent like DMSO and then serially dilute it in the appropriate aqueous medium.[5]

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in a compatible organic solvent (e.g., ethanol, DMF, or DMSO) to a known concentration. Store the stock solution in a tightly sealed vial at -20°C. To minimize the effects of repeated freeze-thaw cycles, it is recommended to prepare smaller aliquots of the stock solution.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
  • Problem: this compound is precipitating out of the aqueous experimental buffer.

  • Possible Causes:

    • The concentration of this compound is too high for the aqueous buffer.

    • The final concentration of the organic solvent used for initial dissolution is too high, causing insolubility.

    • The temperature of the buffer is affecting solubility.

  • Solutions:

    • Decrease the final concentration: Attempt the experiment with a lower final concentration of this compound.

    • Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is minimal (typically ≤ 1%) to avoid precipitation.

    • Use a carrier: For cell-based assays, consider using a carrier like fetal bovine serum (FBS) to improve solubility. A three-step protocol can be effective:

      • Dissolve this compound in pure DMSO to make a concentrated stock solution.

      • Dilute this stock solution 10-fold in pre-warmed (e.g., 50°C) FBS.

      • Perform the final dilution in your pre-warmed cell culture medium.

    • Sonication: Briefly sonicate the final solution to aid in the dispersion of the lipid.

Issue 2: Suspected Degradation of this compound
  • Problem: Inconsistent or unexpected experimental results suggest that the this compound may have degraded.

  • Possible Causes:

    • Improper storage conditions (e.g., exposure to light, oxygen, or elevated temperatures).

    • Repeated freeze-thaw cycles of the stock solution.

    • Instability in the experimental buffer over the course of the experiment. Diacylglycerols can be susceptible to oxidation.

  • Solutions:

    • Proper Storage: Always store this compound and its stock solutions at -20°C in tightly sealed, light-protected containers.

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

    • Fresh Preparations: Prepare fresh dilutions from the stock solution immediately before each experiment.

    • Analytical Confirmation: If degradation is strongly suspected, the purity of the compound can be checked using analytical techniques such as thin-layer chromatography (TLC) or mass spectrometry.

Issue 3: Artifacts in Cell-Based Assays
  • Problem: Observing unexpected or off-target effects in cell-based assays.

  • Possible Causes:

    • The vehicle solvent (e.g., DMSO) is causing cellular toxicity at the concentration used.

    • This compound itself may have effects on cell membrane properties or signaling pathways unrelated to the intended target of study. Diacylglycerols are known signaling molecules that can activate protein kinase C (PKC).

  • Solutions:

    • Vehicle Control: Always include a vehicle-only control in your experiments to assess the effect of the solvent on your cells.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay.

    • Literature Review: Consult the literature for known off-target effects of diacylglycerols in your experimental system.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₉H₇₂O₅
Molecular Weight 620.99 g/mol
Appearance White solid
Melting Point 55 °C
Storage Temperature Freezer (-20 °C)

Table 2: Solubility of this compound

SolventConcentrationReference
Dimethylformamide (DMF)10 mg/mL
Ethanol10 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments

This protocol is adapted from a method for dissolving hydrophobic compounds for in vitro studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fetal Bovine Serum (FBS)

  • Cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of pure DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. This is your concentrated stock solution.

  • Intermediate Dilution in FBS:

    • Pre-warm an aliquot of FBS to approximately 50°C in a water bath.

    • In a new sterile tube, add 9 parts of the pre-warmed FBS.

    • Add 1 part of the this compound stock solution to the FBS (a 1:10 dilution).

    • Mix gently but thoroughly. Keep this intermediate solution warm (e.g., using a heat block at ~40°C).

  • Final Dilution in Cell Culture Medium:

    • Pre-warm your cell culture medium (containing the desired final concentration of FBS, e.g., 1%) to 37°C.

    • Perform the final dilution of the intermediate FBS/1,3-Dielaidin solution into the pre-warmed cell culture medium to achieve your desired final experimental concentration.

    • Gently mix and add to your cells immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution for Cell Culture cluster_application Experimental Application weigh Weigh this compound dissolve_dmso Dissolve in pure DMSO weigh->dissolve_dmso intermediate_dilution Dilute stock 1:10 in warm FBS dissolve_dmso->intermediate_dilution warm_fbs Pre-warm FBS to 50°C warm_fbs->intermediate_dilution final_dilution Final dilution in medium intermediate_dilution->final_dilution warm_medium Pre-warm cell culture medium warm_medium->final_dilution add_to_cells Add to cells final_dilution->add_to_cells

Caption: Workflow for preparing this compound for cell culture experiments.

troubleshooting_solubility cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Precipitation in Aqueous Buffer cause1 High Concentration problem->cause1 cause2 High Solvent % problem->cause2 cause3 Low Temperature problem->cause3 solution4 Sonicate Solution problem->solution4 solution1 Decrease Final Concentration cause1->solution1 solution3 Use Carrier (e.g., FBS) cause1->solution3 solution2 Minimize Organic Solvent cause2->solution2 cause3->solution3

Caption: Troubleshooting logic for this compound solubility issues.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for 1,3-Dielaidin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 1,3-Dielaidin, a specific diacylglycerol (DAG), is crucial for understanding its roles in various biological processes. This guide provides an objective comparison of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance of each technique for the analysis of this compound or structurally similar 1,3-diacylglycerols.

ParameterHPLC with UV/ELSD/CADGC-MSLC-MS/MSQuantitative NMR (qNMR)
Limit of Detection (LOD) 0.2 - 1 ng on column[1][2]~0.0006 % (w/w) for related compounds[3]10 fmol/µL (with derivatization)[4]Dependent on concentration and instrument
Limit of Quantification (LOQ) 0.7 - 1.9 µg/mL[5]0.8–1.7 mg/L for related compoundsLow ng/mL to pg/mL rangeDependent on concentration and instrument
Linearity (r²) >0.999>0.999>0.99Excellent linearity over a wide range
Accuracy (% Recovery) Typically 95-105%>90%99.29% - 99.90% for related compoundsHigh accuracy, often used as a primary method
Precision (%RSD) <5%<1-2%<15%<1%
Sample Preparation Moderate: Extraction and filtrationExtensive: Extraction, hydrolysis, and derivatizationModerate to Extensive: Extraction, cleanup, and potential derivatizationSimple: Dissolution in deuterated solvent
Throughput HighModerateHighLow to Moderate
Isomer Separation Good for positional isomersPossible with derivatization and specific columnsExcellent for positional isomersExcellent for distinguishing isomers

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of 1,3-diacylglycerols and can distinguish between 1,2- and 1,3-isomers.

Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample matrix (e.g., edible oil, biological tissue) using a modified Folch or Bligh-Dyer method with a chloroform:methanol mixture.

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in the mobile phase (e.g., 100% acetonitrile) to a known concentration.

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 205 nm.

  • Quantification: Use an external standard calibration curve of a this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information but requires derivatization for non-volatile analytes like diacylglycerols.

Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample as described for HPLC.

  • Hydrolysis (Optional, for fatty acid profiling): Saponify the lipid extract to release fatty acids.

  • Derivatization: Silylate the free hydroxyl group of this compound using a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.

  • Extraction: Extract the derivatized analyte into an organic solvent (e.g., hexane).

  • Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute in a suitable solvent for injection.

GC-MS Conditions:

  • Column: A capillary column suitable for lipid analysis (e.g., HP-INNOWAX).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 290 °C.

  • Oven Temperature Program: Start at an initial temperature (e.g., 185°C), then ramp to a final temperature (e.g., 220°C).

  • Ion Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for complex matrices.

Sample Preparation:

  • Lipid Extraction: Extract lipids using a method like the Bligh-Dyer procedure.

  • Phospholipid Removal: For biological samples, remove interfering phospholipids using solid-phase extraction (SPE) or a fluorous biphasic extraction.

  • Derivatization (Optional): To enhance ionization efficiency, derivatize the hydroxyl group with a charged tag.

  • Reconstitution: Dissolve the final extract in the initial mobile phase.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides excellent accuracy and does not require an identical standard for quantification.

Sample Preparation:

  • Extraction: Extract and purify the lipid fraction containing this compound.

  • Dissolution: Accurately weigh the sample and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.

NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 500 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).

  • Quantification: Integrate the area of a specific, well-resolved proton signal from this compound (e.g., the olefinic protons) and compare it to the integral of a known signal from the internal standard.

Mandatory Visualization

Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow using Graphviz (DOT language).

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PIP2 PIP2 DAG 1,2-Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC recruits & activates IP3R IP3 Receptor IP3->IP3R binds Downstream Downstream Signaling PKC->Downstream PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor activates Ca2 Ca2+ IP3R->Ca2 releases Ca2->PKC co-activates Experimental_Workflow_LCMSMS start Sample Collection (e.g., Edible Oil, Plasma) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction cleanup Sample Cleanup (e.g., SPE for phospholipid removal) extraction->cleanup derivatization Derivatization (Optional) (e.g., for enhanced ionization) cleanup->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution injection LC-MS/MS Injection reconstitution->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation detection Mass Spectrometric Detection (ESI+, MRM mode) separation->detection quantification Data Analysis & Quantification detection->quantification

References

A Comparative Guide to the Validation of a Novel High-Throughput Assay for 1,3-Dielaidin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, high-throughput colorimetric assay for the quantification of 1,3-Dielaidin against the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. The following sections detail the performance characteristics, experimental protocols, and underlying principles of each method to aid researchers in selecting the most appropriate assay for their specific needs.

Quantitative Data Summary

The performance of the new high-throughput colorimetric assay was rigorously evaluated against the established LC-MS/MS method. Key validation parameters are summarized below, demonstrating the capabilities and limitations of each technique.

Table 1: Comparison of Assay Performance Characteristics

ParameterNew High-Throughput Colorimetric AssayLC-MS/MS Method
Linear Range 1.5 µM - 200 µM0.1 µM - 100 µM
Limit of Detection (LOD) 0.8 µM0.05 µM
Limit of Quantification (LOQ) 1.5 µM0.1 µM
Intra-assay Precision (%CV) < 8%< 5%
Inter-assay Precision (%CV) < 12%< 7%
Spike and Recovery 88% - 105%95% - 103%
Throughput (samples/day) ~400~80
Sample Volume Required 20 µL50 µL
Cost per Sample LowHigh
Specificity High for diglyceridesVery High for this compound

Experimental Protocols

Detailed methodologies for both the novel colorimetric assay and the LC-MS/MS are provided below.

Protocol 1: New High-Throughput Colorimetric Assay

This assay is based on the enzymatic cleavage of this compound to release a chromogenic substrate, which can be quantified spectrophotometrically.

Materials:

  • This compound standard

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2)

  • Lipase enzyme solution

  • Chromogenic substrate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve ranging from 1.5 µM to 200 µM.

  • Sample Preparation: Dilute biological samples in assay buffer to fall within the linear range of the assay.

  • Assay Reaction:

    • Add 20 µL of standard or sample to each well of a 96-well plate.

    • Add 50 µL of the lipase enzyme solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of the chromogenic substrate solution to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Quantification: Determine the concentration of this compound in the samples by interpolating from the standard curve.

Protocol 2: LC-MS/MS Method

This method utilizes liquid chromatography to separate this compound from other lipids, followed by mass spectrometry for sensitive and specific detection and quantification.

Materials:

  • This compound standard

  • Internal standard (e.g., d5-1,3-Dipalmitin)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • C18 HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Lipid Extraction:

    • To 50 µL of sample, add 200 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute.

    • Add 400 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 100 µL of water and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the upper organic layer and dry under a stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of mobile phase B.

  • LC Separation:

    • Inject 10 µL of the reconstituted sample onto the C18 column.

    • Perform a gradient elution from 60% to 100% mobile phase B over 15 minutes.

  • MS/MS Detection:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a standard curve.

Visualizations

Experimental Workflow and Comparison

The following diagrams illustrate the workflows for the validation of the new assay and its comparison with the LC-MS/MS method.

G cluster_0 New Assay Validation Workflow A Sample Preparation (Dilution) B Enzymatic Reaction (Lipase) A->B C Chromogenic Substrate Addition B->C D Absorbance Reading (570 nm) C->D E Quantification vs. Standard Curve D->E

Figure 1. Workflow for the new high-throughput colorimetric assay.

G cluster_1 LC-MS/MS Workflow F Lipid Extraction (MTBE) G LC Separation (C18 Column) F->G H MS/MS Detection (ESI+) G->H I Quantification vs. Internal Standard H->I G Assay Assay Selection HighThroughput High Throughput Needed? Assay->HighThroughput NewAssay New Colorimetric Assay LCMS LC-MS/MS HighThroughput->NewAssay Yes HighSpecificity Highest Specificity Needed? HighThroughput->HighSpecificity No HighSpecificity->NewAssay No HighSpecificity->LCMS Yes G GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG This compound (DAG analog) PIP2->DAG cleavage Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Downstream Downstream Cellular Responses PKC->Downstream

Assessing the Cross-Reactivity of 1,3-Dielaidin with Lipid-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of 1,3-Dielaidin, a diacylglycerol containing two trans-fatty acid (elaidic acid) chains, with key lipid-binding proteins. Due to the limited direct experimental data on this compound, this document focuses on providing a comparative analysis with structurally related lipids, offering insights into its likely binding behavior and biological implications. We present quantitative data for the interaction of similar lipids with two major classes of lipid-binding proteins: Protein Kinase C (PKC) and Fatty Acid-Binding Proteins (FABPs). Detailed experimental protocols for key binding assays and visualizations of relevant signaling pathways are included to facilitate further research in this area.

Introduction to this compound and Lipid-Binding Proteins

This compound is a diglyceride (DAG) molecule where the glycerol backbone is esterified with two molecules of elaidic acid at positions 1 and 3. Elaidic acid is the trans isomer of oleic acid, a common monounsaturated fatty acid. The presence of trans fatty acids can significantly alter the biological activity of lipids. Understanding the interaction of this compound with lipid-binding proteins is crucial for elucidating its cellular effects and potential role in various physiological and pathological processes.

This guide focuses on two key families of lipid-binding proteins:

  • Protein Kinase C (PKC): A family of serine/threonine kinases that play critical roles in signal transduction pathways regulating cell growth, differentiation, and apoptosis. Conventional and novel PKC isoforms are allosterically activated by diacylglycerols. The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. The specificity of this interaction is highly dependent on the structure of the DAG molecule[1].

  • Fatty Acid-Binding Proteins (FABPs): A family of intracellular lipid chaperones that facilitate the transport of fatty acids and other lipophilic molecules to various cellular compartments, including the nucleus, where they can modulate gene expression through interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs)[2][3]. Different FABP isoforms exhibit distinct binding affinities for various fatty acids[4][5].

Comparative Binding Affinity Data

Direct binding affinity data for this compound with lipid-binding proteins is not currently available in the public domain. Therefore, this section presents a compilation of binding affinities (Kd values) for structurally related lipids to provide a basis for predicting the potential interactions of this compound.

Protein Kinase C (PKC) Isoforms: Diacylglycerol Binding

The binding of diacylglycerols to the C1 domain of PKC is a critical step in its activation. The affinity of this interaction can vary between PKC isoforms and is influenced by the fatty acid composition of the DAG.

PKC IsoformLigand (Diacylglycerol)Dissociation Constant (Kd)Experimental Method
PKCα1,2-dioctanoyl-sn-glycerol (DOG)>200 µMIn-cell FRET
PKCε1,2-dioctanoyl-sn-glycerol (DOG)~90 µMIn-cell FRET
PKCγ (C1a domain)1,2-dioleoyl-sn-glycerol (DOG)High AffinityIsothermal Calorimetry / SPR
PKCγ (C1b domain)1,2-dioleoyl-sn-glycerol (DOG)High AffinityIsothermal Calorimetry / SPR
PKCα (C1a domain)1,2-dioleoyl-sn-glycerol (DOG)High AffinityIsothermal Calorimetry / SPR
PKCα (C1b domain)Phorbol 12,13-dibutyrate (PDBu)High AffinityIsothermal Calorimetry / SPR

Note: "High Affinity" is indicated where specific Kd values were not provided in the source, but the study demonstrated strong binding. The data suggests that different PKC isoforms exhibit distinct affinities for DAGs. The trans configuration of the fatty acid chains in this compound may influence its binding affinity to PKC isoforms compared to their cis counterparts.

Fatty Acid-Binding Proteins (FABPs): Fatty Acid Binding

FABPs exhibit varying degrees of specificity and affinity for different fatty acids. The binding of elaidic acid, the fatty acid component of this compound, in comparison to its cis-isomer, oleic acid, is of particular interest.

FABP IsoformLigand (Fatty Acid)Dissociation Constant (Kd)Experimental Method
Adipocyte FABP (A-FABP/FABP4)Oleic Acid57 nMADIFAB Fluorescence
Adipocyte FABP (A-FABP/FABP4)Stearic Acid80 nMADIFAB Fluorescence
Adipocyte FABP (A-FABP/FABP4)Linoleic Acid92 nMADIFAB Fluorescence
Heart FABP (H-FABP/FABP3)Oleic Acid0.43 µMNot Specified
Heart FABP (H-FABP/FABP3)Palmitic Acid0.96 µMNot Specified
Heart FABP (H-FABP/FABP3)Arachidonic Acid0.37 µMNot Specified
Intestinal FABP (I-FABP/FABP2)Oleic Acid~200 nMADIFAB Fluorescence
Liver FABP (L-FABP/FABP1)Oleic AcidSite 1: High AffinityFluorescence Displacement
Liver FABP (L-FABP/FABP1)Oleic AcidSite 2: Lower AffinityFluorescence Displacement

Note: While direct Kd values for elaidic acid are scarce, studies have shown that FABPs can bind trans fatty acids, and molecular dynamics simulations suggest differences in interaction energy between elaidic acid and oleic acid when bound to human muscle FABP. The binding affinities for various fatty acids to different FABP isoforms can differ by up to 500-fold.

Experimental Protocols

To facilitate the investigation of this compound's binding characteristics, detailed protocols for two standard biophysical techniques are provided below.

Isothermal Titration Calorimetry (ITC) for Protein-Lipid Interactions

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To quantitatively determine the binding affinity of this compound to a lipid-binding protein.

Materials:

  • Purified lipid-binding protein (e.g., PKC C1 domain or FABP)

  • This compound

  • ITC instrument (e.g., MicroCal ITC200)

  • Matched buffer (the same buffer used for protein purification and lipid preparation)

  • Detergent (e.g., n-octyl-β-D-glucopyranoside) for solubilizing the lipid, if necessary.

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the chosen experimental buffer to ensure buffer matching. Degas the buffer before use.

    • Prepare a stock solution of this compound. If it is not soluble in the aqueous buffer, it can be incorporated into micelles using a detergent or into liposomes. The final buffer composition for the lipid solution must be identical to the protein buffer.

    • Determine the accurate concentrations of both the protein and the lipid.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the ITC instrument. A typical starting concentration is in the range of 5-50 µM.

    • Load the this compound solution into the injection syringe. The concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Set the experimental temperature (e.g., 25°C or 37°C).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL each) of the this compound solution into the protein solution with adequate spacing between injections to allow the system to return to thermal equilibrium.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a single-site binding model) using the ITC software to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR) for Protein-Lipid Interactions

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates) and affinity constants.

Objective: To determine the binding kinetics and affinity of a lipid-binding protein to membranes containing this compound.

Materials:

  • Purified lipid-binding protein

  • This compound

  • Phospholipids (e.g., POPC, POPS) for liposome preparation

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip (for liposome capture)

  • Running buffer (e.g., HBS-N)

  • CHAPS and octyl glucoside for chip regeneration

Procedure:

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing a defined molar percentage of this compound along with a background of other phospholipids (e.g., 80% POPC, 20% POPS). A control liposome without this compound should also be prepared.

  • SPR Experiment Setup:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the liposome suspension over the sensor surface to allow for their capture on the lipophilic dextran matrix.

  • Binding Analysis:

    • Inject a series of concentrations of the purified lipid-binding protein over the captured liposomes.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

    • After each protein injection, regenerate the surface if necessary, although for liposome surfaces, fresh liposome capture is often preferred.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the SPR analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    • Compare the binding of the protein to liposomes containing this compound with the binding to control liposomes to assess specificity.

Signaling Pathways and Experimental Workflows

The interaction of this compound with lipid-binding proteins can trigger specific cellular signaling cascades. Understanding these pathways is essential for predicting the functional consequences of this cross-reactivity.

Protein Kinase C (PKC) Signaling Pathway

Activation of conventional and novel PKC isoforms by diacylglycerol at the plasma membrane initiates a phosphorylation cascade that regulates a multitude of cellular processes.

PKC_Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG Diacylglycerol (e.g., this compound) PIP2->DAG produces Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive recruits to membrane Ca_release->PKC_inactive co-activates (cPKC) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active activates Substrate Substrate Proteins PKC_active->Substrate phosphorylates Substrate_P Phosphorylated Substrate Proteins Substrate->Substrate_P Response Cellular Responses (Proliferation, Gene Expression, etc.) Substrate_P->Response leads to

PKC Signaling Pathway Activation by Diacylglycerol.
Fatty Acid-Binding Protein (FABP) Signaling Pathway

FABPs facilitate the transport of fatty acids to the nucleus, where they can act as ligands for PPARs, leading to the transcriptional regulation of genes involved in lipid metabolism and inflammation.

FABP_Signaling FA Fatty Acid (e.g., Elaidic Acid) Cell_Membrane Cell Membrane FA->Cell_Membrane Uptake FABP_FA FABP-FA Complex FA->FABP_FA FABP FABP (Cytosol) Cell_Membrane->FABP FABP->FA binds FABP->FABP_FA Nucleus Nucleus FABP_FA->Nucleus translocates to PPAR PPAR FABP_FA->PPAR delivers FA Nucleus->PPAR RXR RXR PPAR->RXR heterodimerizes with PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE binds to Transcription Gene Transcription PPRE->Transcription regulates

FABP-Mediated Fatty Acid Signaling to the Nucleus.
Experimental Workflow for Assessing Cross-Reactivity

The following workflow outlines a systematic approach for researchers to investigate the cross-reactivity of this compound.

Experimental_Workflow start Start: Hypothesis This compound interacts with lipid-binding proteins protein_selection Select Candidate Proteins (e.g., PKC isoforms, FABP isoforms) start->protein_selection binding_assays In Vitro Binding Assays protein_selection->binding_assays itc Isothermal Titration Calorimetry (ITC) binding_assays->itc spr Surface Plasmon Resonance (SPR) binding_assays->spr other_assays Other Assays (e.g., Fluorescence) binding_assays->other_assays data_analysis Quantitative Data Analysis (Kd, Kon, Koff) itc->data_analysis spr->data_analysis other_assays->data_analysis cellular_assays Cell-Based Assays data_analysis->cellular_assays pkc_translocation PKC Translocation Assay cellular_assays->pkc_translocation reporter_gene PPAR Reporter Gene Assay cellular_assays->reporter_gene functional_outcomes Assess Functional Outcomes (e.g., downstream phosphorylation, gene expression) pkc_translocation->functional_outcomes reporter_gene->functional_outcomes conclusion Conclusion: Characterize cross-reactivity profile of this compound functional_outcomes->conclusion

Workflow for Investigating this compound Cross-Reactivity.

Conclusion

This guide provides a comprehensive starting point for researchers investigating the cross-reactivity of this compound with lipid-binding proteins. While direct experimental evidence remains to be established, the comparative data on structurally similar lipids, coupled with detailed experimental protocols and an understanding of the relevant signaling pathways, offers a robust framework for future studies. The distinct structural feature of this compound—the presence of two trans fatty acid chains—suggests that its binding affinity and subsequent biological effects may differ significantly from those of diacylglycerols containing cis fatty acids. Further research employing the methodologies outlined herein is essential to fully elucidate the biological role of this compound and its potential implications for human health and disease.

References

1,3-Dielaidin: A Literature Review of Its Biological Effects and Comparison with Other Diglycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dielaidin is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two elaidic acid molecules at the sn-1 and sn-3 positions. Elaidic acid is the most prevalent trans fatty acid found in industrially hydrogenated vegetable oils. While the biological effects of trans fatty acids and diacylglycerols have been studied independently, there is a notable scarcity of direct research on the specific biological activities of this compound. This guide provides a comprehensive review of the available literature, drawing inferences from studies on its constituent components and comparing its potential effects to its cis-isomer, 1,3-diolein, and other diacylglycerols. The aim is to offer a consolidated resource for researchers and professionals in drug development interested in the metabolic and signaling implications of this specific lipid molecule.

Introduction to Diacylglycerols and Trans Fatty Acids

Diacylglycerols are crucial intermediates in lipid metabolism and cellular signaling.[1] They can exist in two main isomeric forms: 1,2-diacylglycerols (sn-1,2-DAG) and 1,3-diacylglycerols (sn-1,3-DAG). The 1,2-DAGs are well-established activators of protein kinase C (PKC), a family of enzymes involved in a myriad of cellular processes.[2] In contrast, 1,3-diacylglycerols are not direct activators of PKC and follow a distinct metabolic pathway.[3]

Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. The primary dietary source of TFAs is partially hydrogenated oils.[4] A high intake of TFAs, particularly elaidic acid (the trans isomer of oleic acid), has been associated with adverse cardiovascular effects, including an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol.[5]

This compound combines the structural features of a 1,3-diacylglycerol and a trans fatty acid. Understanding its biological effects is therefore pertinent to both lipid metabolism and the health implications of TFA consumption.

Metabolism of 1,3-Diacylglycerols and Trans Fatty Acids

The metabolism of 1,3-diacylglycerols differs from that of triacylglycerols (TAGs). Following ingestion, 1,3-DAGs are hydrolyzed to monoacylglycerols and free fatty acids. The resulting 1(3)-monoacylglycerols are then re-esterified to form triglycerides via the phosphatidic acid pathway, which is a slower process compared to the monoacylglycerol pathway utilized for the re-synthesis of TAGs from 2-monoacylglycerols derived from dietary TAGs. This metabolic difference is thought to contribute to the observed reduction in body fat accumulation associated with the consumption of 1,3-DAG-rich oils.

Trans fatty acids are generally absorbed and incorporated into tissues in a manner similar to saturated fatty acids. However, they can interfere with the metabolism of essential fatty acids and may inhibit the activity of enzymes like delta-6 desaturase, which is involved in the synthesis of long-chain polyunsaturated fatty acids and prostaglandins.

The metabolic fate of this compound itself has not been explicitly studied. However, it is expected to be hydrolyzed in the gut to elaidic acid and 1(3)-monoelaidin. The released elaidic acid would then be absorbed and metabolized in a similar manner to dietary elaidic acid.

Potential Biological Effects of this compound

Given the lack of direct experimental evidence, the biological effects of this compound can be inferred from the known effects of its components.

Effects on Lipid Metabolism and Cardiovascular Health

The elaidic acid moieties of this compound are likely to exert effects similar to other dietary trans fats. Studies on elaidic acid have shown that it can increase the secretion of cholesterol and apolipoprotein B-100 from liver cells in vitro. This contributes to the adverse lipid profiles observed with high TFA intake.

In contrast, the 1,3-diacylglycerol structure may have some beneficial effects on body weight and fat mass. However, it is crucial to determine whether these potential benefits are outweighed by the negative cardiovascular effects of the constituent elaidic acid.

Role in Cell Signaling

As a 1,3-diacylglycerol, this compound is not expected to directly activate protein kinase C in the same manner as 1,2-diacylglycerols. The activation of PKC by diacylglycerols is highly specific to the sn-1,2-isomer. Therefore, any signaling roles of this compound are likely to be indirect, possibly through its metabolic products or by altering membrane properties.

Comparison with 1,3-Dioleoin

1,3-Dioleoin is the cis-isomer of this compound, containing two oleic acid molecules. A comparative in vitro study on the intestinal digestion of 1,3-diolein and triolein provides a useful reference for understanding the potential behavior of this compound.

Table 1: Comparison of In Vitro Intestinal Digestion of 1,3-Dioleoin and Triolein

Feature1,3-Dioleoin (DO)Triolein (TO)
Rate of Lipolysis Faster than TOSlower than DO
Extent of Hydrolysis HighLower than DO
Bioaccessibility of Hydrolysis Products High (>95% in micellar phase)Not specified, but generally lower than DO
Primary Hydrolysis Products 1-Monoolein, Oleic Acid2-Monoolein, Oleic Acid

This data suggests that 1,3-diacylglycerols are more readily hydrolyzed and their products are more bioaccessible than those of triacylglycerols. It is plausible that this compound would also exhibit a higher rate and extent of hydrolysis compared to a triacylglycerol containing elaidic acid. However, the biological implications of releasing large amounts of elaidic acid in the gut would need to be considered.

Experimental Protocols

Due to the absence of specific studies on this compound, detailed experimental protocols for its investigation are not available in the literature. However, researchers interested in studying its biological effects could adapt existing protocols used for other lipids.

In Vitro Digestion Model

An in vitro digestion model, as described for 1,3-diolein, could be used to study the hydrolysis of this compound and the bioaccessibility of its products.

  • Objective: To determine the rate and extent of this compound hydrolysis under simulated intestinal conditions.

  • Methodology:

    • Prepare a simulated intestinal fluid containing bile salts, phospholipids, and pancreatic lipase.

    • Incubate this compound in the simulated intestinal fluid at 37°C.

    • Collect samples at various time points and analyze the lipid composition using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the remaining this compound, and the formation of monoelaidin and free elaidic acid.

    • Separate the micellar phase to determine the bioaccessibility of the hydrolysis products.

Cell Culture Studies

Cell culture models, such as the human hepatoma cell line HepG2, can be used to investigate the effects of this compound on cellular lipid metabolism.

  • Objective: To assess the impact of this compound on cholesterol synthesis and lipoprotein secretion.

  • Methodology:

    • Culture HepG2 cells in a suitable medium.

    • Treat the cells with varying concentrations of this compound, with 1,3-diolein and elaidic acid as controls.

    • After the treatment period, analyze the cell lysates and culture medium for:

      • Cellular cholesterol and triglyceride content.

      • Expression of genes involved in lipid metabolism (e.g., HMG-CoA reductase, SREBP-2) using RT-qPCR.

      • Secretion of apolipoprotein B-100 (ApoB) using ELISA.

Signaling Pathway and Experimental Workflow Diagrams

As no specific signaling pathways for this compound have been elucidated, a generalized diagram illustrating the potential metabolic fate and downstream effects based on its components is presented.

Caption: Potential metabolic pathway of this compound.

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the biological effects of this compound. Based on the known properties of 1,3-diacylglycerols and elaidic acid, it is hypothesized that this compound may have a complex and potentially contradictory biological profile. While its 1,3-diacylglycerol structure could confer benefits related to reduced fat accumulation, the presence of two elaidic acid molecules raises concerns about its potential to adversely affect cardiovascular health.

Future research should focus on direct experimental investigation of this compound. Key areas of inquiry should include:

  • In vivo studies: Animal models are needed to determine the metabolic fate of this compound and its impact on lipid profiles, body composition, and markers of inflammation and cardiovascular disease.

  • Comparative studies: Direct comparisons with 1,3-diolein and triacylglycerols containing elaidic or oleic acid would help to dissect the specific effects of the diacylglycerol backbone versus the fatty acid composition.

  • Cellular and molecular studies: Investigations into the effects of this compound on gene expression, protein activity, and signaling pathways in relevant cell types (e.g., hepatocytes, adipocytes, and macrophages) are crucial for understanding its mechanisms of action.

A thorough understanding of the biological effects of this compound is essential for assessing its potential risks and benefits, particularly in the context of food manufacturing and human health.

References

Confirming the Identity of 1,3-Dielaidin: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern spectroscopic techniques for the structural confirmation of 1,3-Dielaidin, a diglyceride containing two trans-configured elaidic acid molecules. Accurate identification of such lipid structures is paramount in fields ranging from metabolic research to pharmaceutical formulation. Here, we present a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for unambiguous structure elucidation and compare its performance with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction to this compound and the Importance of Isomeric Specificity

This compound is a diacylglycerol where two elaidic acid chains are esterified to the sn-1 and sn-3 positions of the glycerol backbone. Elaidic acid is the trans-isomer of oleic acid, and the stereochemistry of the fatty acid chains significantly influences the molecule's physical and biological properties. Distinguishing between cis and trans isomers, as well as determining the positional distribution of fatty acids on the glycerol backbone, is a critical analytical challenge. This guide will demonstrate how NMR spectroscopy, in conjunction with other methods, can provide a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. Both ¹H and ¹³C NMR are instrumental in identifying this compound.

Representative NMR Data for this compound

The following tables present representative ¹H and ¹³C NMR chemical shift data for this compound, compiled from spectral databases and literature on similar triglyceride structures.

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
5.40mOlefinic protons (-CH=CH-) of elaidate chains
4.15ddsn-1,3 Glyceryl protons (-CH₂-O-CO-)
4.08msn-2 Glyceryl proton (-CH-OH)
2.31tα-carbonyl methylene protons (-CH₂-COO-)
2.01mAllylic methylene protons (-CH₂-CH=)
1.62pβ-carbonyl methylene protons (-CH₂-CH₂-COO-)
1.28br sMethylene protons of fatty acid chains (-(CH₂)n-)
0.88tTerminal methyl protons (-CH₃)

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
173.3Carbonyl carbons (-COO-)
130.0Olefinic carbons (-CH=CH-)
68.8sn-2 Glyceryl carbon (-CH-OH)
65.1sn-1,3 Glyceryl carbons (-CH₂-O-CO-)
34.2α-carbonyl methylene carbons (-CH₂-COO-)
32.6Allylic methylene carbons (-CH₂-CH=)
29.0 - 29.7Methylene carbons of fatty acid chains (-(CH₂)n-)
24.9β-carbonyl methylene carbons (-CH₂-CH₂-COO-)
22.7Methylene carbon adjacent to terminal methyl (-CH₂-CH₃)
14.1Terminal methyl carbons (-CH₃)
Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

  • Acquisition Parameters:

    • Spectral Width: 12 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64

  • Processing: Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

  • Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition Processing Fourier Transform & Correction H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Interpretation Processing->Analysis Structure Structure Confirmation Analysis->Structure

Figure 1. Experimental workflow for NMR-based identification of this compound.

Alternative Techniques for Structural Confirmation

While NMR provides the most detailed structural information, other techniques can offer complementary data for the confirmation of this compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For triglycerides like this compound, derivatization to fatty acid methyl esters (FAMEs) is typically required.

Table 3: Expected GC-MS Data for this compound (as Elaidic Acid Methyl Ester)

Retention Time (min)Key Fragment Ions (m/z)Identification
(Varies with column and conditions)296 (M⁺), 265, 223, 181, 139, 97, 55Methyl elaidate
Experimental Protocol for GC-MS Analysis

Sample Preparation (Transesterification):

  • To approximately 10 mg of this compound, add 2 mL of 0.5 M sodium methoxide in methanol.

  • Heat the mixture at 60°C for 15 minutes.

  • After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.

GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23 or similar).

  • Injection: 1 µL of the hexane extract, splitless injection.

  • Oven Program: Initial temperature of 100°C, ramp to 240°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key diagnostic feature is the band corresponding to the trans C=C double bond.

Table 4: Key FT-IR Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2924StrongC-H asymmetric stretching (CH₂)
~2853StrongC-H symmetric stretching (CH₂)
~1746StrongC=O ester stretching
~1160MediumC-O stretching
~966MediumC-H out-of-plane bending (trans C=C)
Experimental Protocol for FT-IR Analysis

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the neat this compound sample is placed directly on the ATR crystal.

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a thin film cast onto a salt plate (e.g., NaCl or KBr).

FT-IR Parameters:

  • Spectrometer: FT-IR spectrometer with a DTGS or MCT detector.

  • Accessory: ATR accessory or transmission sample holder.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64.

  • Spectral Range: 4000-400 cm⁻¹.

Data_Interpretation cluster_nmr NMR Data Interpretation cluster_ms GC-MS Data Interpretation cluster_ftir FT-IR Data Interpretation H1_NMR 1H NMR Spectrum Chemical_Shifts Chemical Shifts H1_NMR->Chemical_Shifts Coupling_Constants Coupling Constants H1_NMR->Coupling_Constants C13_NMR 13C NMR Spectrum C13_NMR->Chemical_Shifts Positional_Isomerism Positional Isomerism (sn-1,3) Chemical_Shifts->Positional_Isomerism Stereochemistry Stereochemistry (trans) Coupling_Constants->Stereochemistry Structure_Confirmation Definitive Structure of this compound Positional_Isomerism->Structure_Confirmation Stereochemistry->Structure_Confirmation GC_Trace GC Chromatogram Retention_Time Retention Time GC_Trace->Retention_Time MS_Spectrum Mass Spectrum Fragmentation Fragmentation Pattern MS_Spectrum->Fragmentation Fatty_Acid_ID Fatty Acid Identification Retention_Time->Fatty_Acid_ID Fragmentation->Fatty_Acid_ID Fatty_Acid_ID->Structure_Confirmation FTIR_Spectrum FT-IR Spectrum Functional_Groups Functional Group Analysis FTIR_Spectrum->Functional_Groups Trans_Band Diagnostic trans Band (~966 cm-1) Functional_Groups->Trans_Band Trans_Confirmation Confirmation of trans Isomer Trans_Band->Trans_Confirmation Trans_Confirmation->Structure_Confirmation

Figure 2. Logical flow of data interpretation for the structural confirmation of this compound.

Comparison of Techniques

Table 5: Comparison of Analytical Techniques for this compound Identification

FeatureNMR SpectroscopyGC-MSFT-IR Spectroscopy
Information Provided Detailed molecular structure, including stereochemistry and positional isomerism.Fatty acid composition after derivatization.Presence of functional groups, confirmation of trans double bonds.
Sample Preparation Simple dissolution.Derivatization (transesterification) required.Minimal to none.
Destructive? NoYes (sample is consumed)No
Sensitivity ModerateHighLow to moderate
Quantitative Analysis Yes, with internal standards.Yes, with calibration.Yes, for specific components like trans fats.
Key Advantage Unambiguous structure elucidation.High sensitivity for fatty acid profiling.Rapid and simple confirmation of trans isomers.
Limitation Lower sensitivity compared to MS.Indirect analysis of the intact molecule.Limited structural information.

Conclusion

For the definitive identification of this compound, NMR spectroscopy stands out as the most powerful and informative technique . It provides a complete picture of the molecular structure, including the crucial details of fatty acid stereochemistry and their positions on the glycerol backbone, all from a single, non-destructive analysis. While GC-MS and FT-IR are valuable complementary techniques for confirming the fatty acid composition and the presence of trans double bonds, respectively, they do not offer the same level of comprehensive structural detail as NMR. For researchers and professionals in drug development and life sciences, a multi-technique approach, with NMR at its core, is recommended for the robust and unambiguous confirmation of complex lipid identities like this compound.

comparing the effects of 1,3-Dielaidin to other trans fats

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Metabolic Effects of Trans Fatty Acids: Industrial vs. Ruminant Sources

Introduction

Trans fatty acids (TFAs), or trans fats, are unsaturated fatty acids containing at least one non-conjugated double bond in the trans configuration.[1] They are present in the human diet through two primary sources: industrially produced TFAs (iTFAs) created via partial hydrogenation of vegetable oils, and naturally occurring ruminant TFAs (rTFAs) found in the meat and dairy products of animals like cows and sheep.[2][3] While both types share the characteristic trans double bond, their metabolic effects on human health, particularly concerning cardiovascular disease, lipid profiles, and inflammation, are subjects of ongoing scientific investigation. This guide provides a comparative analysis of the physiological impacts of different trans fats, with a focus on contrasting iTFAs, predominantly elaidic acid, with rTFAs, such as vaccenic acid.

Impact on Lipid Profiles

A primary concern regarding trans fat consumption is its detrimental effect on blood lipid levels, which are key risk factors for cardiovascular disease.[4]

Low-Density Lipoprotein (LDL) Cholesterol

Commonly referred to as "bad" cholesterol, elevated LDL levels are strongly associated with atherosclerosis.[5] Both iTFAs and rTFAs have been shown to increase LDL cholesterol levels. For every percentage of daily energy intake from trans fats, iTFAs are estimated to increase the LDL to HDL cholesterol ratio by 0.055, while rTFAs increase it by 0.038. One crossover study involving 50 normocholesterolemic men who consumed 8% of their daily energy as either trans 18:1 (elaidic acid) or stearic acid found that the trans fat diet significantly raised plasma total cholesterol by 4.5% and LDL cholesterol by 8.35% compared to the stearic acid diet. Another study noted that a diet high in iTFAs increased total and LDL cholesterol by 1.9% and 3.4% respectively, whereas a diet high in rTFAs led to a greater increase of 4.5% and 6.1% respectively.

High-Density Lipoprotein (HDL) Cholesterol

Known as "good" cholesterol, HDL helps remove excess cholesterol from the bloodstream. A key differentiator between iTFAs and rTFAs is their effect on HDL levels. Diets high in iTFAs have been shown to lower HDL cholesterol, further exacerbating cardiovascular risk. In contrast, some studies suggest that rTFAs may have a neutral or even slightly beneficial effect on HDL levels. For instance, one study found that a diet enriched with rTFAs marginally increased HDL cholesterol by 2.1%, while the iTFA diet had no significant effect.

Triglycerides

Elevated triglycerides are another independent risk factor for cardiovascular disease. Some studies have indicated that trans fats can also increase triglyceride levels.

Table 1: Comparative Effects of Industrial vs. Ruminant Trans Fats on Lipid Profiles

Lipid ParameterEffect of Industrial Trans Fats (iTFAs)Effect of Ruminant Trans Fats (rTFAs)
LDL Cholesterol IncreasesIncreases
HDL Cholesterol DecreasesNeutral or slightly increases
Total Cholesterol IncreasesIncreases
Triglycerides IncreasesLimited conclusive data
LDL/HDL Ratio Significantly IncreasesIncreases

Inflammatory Response

Chronic inflammation is a key process in the development of atherosclerosis and other metabolic diseases. Preclinical models have suggested that iTFAs may promote inflammation, whereas rTFAs do not appear to have the same pro-inflammatory effects. The mechanisms are thought to involve the activation of inflammatory signaling pathways and the induction of endoplasmic reticulum (ER) stress.

Insulin Resistance

Insulin resistance is a condition where cells do not respond effectively to insulin, leading to elevated blood glucose levels and an increased risk of type 2 diabetes. High intake of iTFAs has been associated with an increased risk of developing type 2 diabetes. The underlying mechanisms may be linked to the pro-inflammatory effects of iTFAs and their ability to interfere with cellular signaling pathways.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general process of industrial hydrogenation and a simplified representation of how trans fats can influence cellular signaling related to cholesterol metabolism.

Industrial_Hydrogenation cluster_input Inputs cluster_process Process cluster_output Outputs Vegetable_Oil Liquid Vegetable Oil (Unsaturated Fats) Reactor High Temperature & Pressure Metal Catalyst (e.g., Nickel) Vegetable_Oil->Reactor Hydrogen Hydrogen Gas (H2) Hydrogen->Reactor PHO Partially Hydrogenated Oil (PHO) (Contains Trans Fats) Reactor->PHO SREBP2_Activation_by_iTFAs iTFAs Industrial Trans Fatty Acids (e.g., Elaidic Acid) SREBP2 Sterol Regulatory Element- Binding Protein 2 (SREBP2) iTFAs->SREBP2 activates Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes (e.g., HMG-CoA reductase) SREBP2->Cholesterol_Synthesis_Genes upregulates transcription Increased_Cholesterol Increased Cellular Cholesterol Synthesis Cholesterol_Synthesis_Genes->Increased_Cholesterol leads to

References

A Researcher's Guide to Assessing the Purity of Synthesized 1,3-Dielaidin: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is fundamental to ensuring reliable experimental outcomes and the safety of potential therapeutics. This guide provides a comprehensive comparison of analytical and purification techniques for assessing the purity of synthesized 1,3-Dielaidin, a key diacylglycerol in lipid research. This document outlines the performance of various methods, supported by illustrative experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.

Analytical Techniques for Purity Assessment

The purity of synthesized this compound can be determined using a suite of analytical techniques, each offering distinct advantages in terms of sensitivity, resolution, and the nature of information provided. The most common methods include High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques for this compound Purity Assessment

TechniquePrincipleInformation ProvidedTypical Purity (%)AdvantagesLimitations
HPLC-ELSD Separation based on polarity, detection of non-volatile analytes.Purity, presence of non-volatile impurities (e.g., monoelaidin, trielaidin, isomeric diacylglycerols).>99%High resolution of isomers, suitable for non-volatile compounds.Requires reference standards for impurity identification, semi-quantitative without calibration.
GC-FID Separation based on volatility and polarity, universal detection of organic compounds.Purity, presence of volatile impurities and residual solvents.>99%High sensitivity for volatile and semi-volatile compounds, quantitative.Requires derivatization for non-volatile lipids, potential for thermal degradation of the analyte.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity, structural confirmation, identification and quantification of impurities without specific reference standards.98-99.5%Absolute quantification, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[1][2]
LC-MS Separation by HPLC coupled with mass analysis.Molecular weight confirmation, impurity identification based on mass-to-charge ratio and fragmentation patterns.>99%High sensitivity and specificity for impurity identification.Can be complex to quantify without appropriate standards, ion suppression effects can occur.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

2.1 High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is highly effective for separating this compound from its isomers and other non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an ELSD detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 80% acetonitrile and increasing to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow Rate: 1.5 L/min (Nitrogen)

  • Sample Preparation: Dissolve a known concentration of synthesized this compound (e.g., 1 mg/mL) in a suitable organic solvent like isopropanol.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram. The elution order for diacylglycerol isomers on a reversed-phase column is typically 1,3-DAG followed by 1,2(2,3)-DAG.[3][4]

2.2 Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for quantifying volatile and semi-volatile impurities. For non-volatile lipids like this compound, derivatization is necessary to increase volatility.

  • Derivatization (Silylation):

    • To a vial containing approximately 1 mg of the this compound sample, add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Add 200 µL of a dry solvent such as pyridine or toluene.

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 350 °C.

    • Hold: 10 minutes at 350 °C.

  • Detector Temperature: 350 °C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).

  • Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to the total area of all peaks.

2.3 Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from this compound to that of a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and non-overlapping signals with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard (to have a similar integral intensity to the analyte signal) and add it to the same NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved proton signal of this compound (e.g., the methine proton of the glycerol backbone) and a known signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

2.4 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying unknown impurities by providing molecular weight and structural information.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).

  • Chromatographic Conditions: Similar to the HPLC-ELSD method described above.

  • Mass Spectrometry Settings:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for lipids.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range.

    • Fragmentation: Tandem MS (MS/MS) can be performed on impurity peaks to obtain structural information. Common fragmentation patterns for diacylglycerols involve the neutral loss of the fatty acid chains.

  • Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and their fragmentation patterns are compared with known structures or databases.

Purification Techniques: A Comparative Overview

Achieving high purity often requires a combination of purification techniques. The choice of method depends on the nature of the impurities and the desired scale of purification.

Comparison of Purification Techniques for this compound

TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Flash Chromatography Separation based on polarity differences using a stationary phase (e.g., silica gel) and a solvent gradient.95-99%High resolution for separating isomers and byproducts, scalable.Can be time-consuming, requires significant solvent volumes.[5]
Recrystallization Separation based on differences in solubility of the compound and impurities in a specific solvent at different temperatures.>99%Cost-effective, can yield highly pure crystalline material, scalable.Yield can be low, requires finding a suitable solvent system, may not remove closely related impurities.

3.1 Flash Chromatography Protocol

  • Stationary Phase: Silica gel (e.g., 230-400 mesh).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A typical gradient might start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel.

    • Load the dried silica-adsorbed sample onto the top of a pre-packed silica gel column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent.

3.2 Recrystallization Protocol

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Acetone or a mixture of hexane and ethyl acetate are often suitable for diacylglycerols.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualization of Workflows and Pathways

4.1 Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis cluster_purification Purification (Optional) cluster_analysis Purity Analysis cluster_results Results crude_product Crude Synthesized This compound purification Flash Chromatography or Recrystallization crude_product->purification If purity < desired hplc HPLC-ELSD crude_product->hplc gc GC-FID (after derivatization) crude_product->gc qnmr qNMR crude_product->qnmr ms LC-MS crude_product->ms purification->hplc purification->gc purification->qnmr purification->ms purity_report Purity Report & Impurity Profile hplc->purity_report gc->purity_report qnmr->purity_report ms->purity_report

Caption: Workflow for the purification and purity assessment of synthesized this compound.

4.2 Potential Impurities in this compound Synthesis

G cluster_reactants Reactants cluster_products Reaction Products glycerol Glycerol dielaidin This compound (Target Product) glycerol->dielaidin monoelaidin Monoelaidin (Byproduct) glycerol->monoelaidin elaidic_acid Elaidic Acid elaidic_acid->dielaidin elaidic_acid->monoelaidin trielaidin Trielaidin (Byproduct) elaidic_acid->trielaidin dielaidin->trielaidin dag_isomer 1,2(2,3)-Dielaidin (Isomeric Impurity) dielaidin->dag_isomer Acyl Migration monoelaidin->dielaidin

Caption: Potential products and byproducts in the synthesis of this compound.

References

Safety Operating Guide

Safe Disposal of 1,3-Dielaidin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3-Dielaidin, a triglyceride used in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). While this compound is not classified as a hazardous substance, proper handling is essential to minimize any potential risks.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Minor Spills:

  • Containment: Prevent the spill from spreading. For solid this compound, carefully sweep up the material. For liquid forms, use an absorbent material like sand, diatomite, or universal binders.

  • Collection: Pick up and transfer the spilled material and any contaminated absorbent into a properly labeled container for disposal.

  • Decontamination: Clean the spill area with soap and water.

Major Spills:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

Disposal of this compound must comply with all local, regional, and national regulations. The following is a general procedural guide.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Segregate solid waste from liquid waste.

Step 2: Waste Collection and Storage

  • Place solid this compound waste into a clearly labeled, sealed container.

  • For this compound that is in a solvent, it must be disposed of as chemical waste through your institution's hazardous waste program.

  • Store the waste container in a designated, cool, and dry area away from incompatible materials.

Step 3: Labeling

  • Label the waste container clearly with "this compound Waste" and include the date of accumulation.

Step 4: Final Disposal

  • Arrange for the collection of the waste by a licensed waste disposal company, as facilitated by your institution's EHS department.

  • Never dispose of this compound down the drain or in regular trash.[1][2]

Experimental Workflow and Diagrams

Disposal Workflow Diagram: The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Incident Management cluster_2 Waste Disposal Pathway start Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) spill Spill Occurs? start->spill minor_spill Minor Spill: 1. Contain 2. Collect in Labeled Container 3. Decontaminate Area spill->minor_spill  Yes, Minor major_spill Major Spill: 1. Evacuate 2. Ventilate 3. Report to EHS spill->major_spill  Yes, Major waste_gen Generate this compound Waste spill->waste_gen No minor_spill->waste_gen major_spill->waste_gen segregate Segregate Waste (Solid vs. Liquid) waste_gen->segregate collect Collect in Sealed, Labeled Container segregate->collect store Store in Designated Cool, Dry Area collect->store handover Handover to EHS/ Licensed Waste Disposal store->handover

References

Personal protective equipment for handling 1,3-Dielaidin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,3-Dielaidin

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the general principles of laboratory safety for handling structurally similar compounds, such as diglycerides, and should be supplemented by a thorough risk assessment conducted by qualified personnel. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive risk assessment of the specific experimental conditions should always be performed to determine the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound based on general laboratory safety standards for similar chemical compounds.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.Protects against splashes of the compound or solvents, which could cause eye irritation.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Consult the glove manufacturer's resistance chart for the specific solvents being used.Prevents skin contact with the compound, which may be harmful if absorbed through the skin. Double-gloving provides an additional layer of protection.[1][2]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects against splashes and prevents contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood is required. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of any dust or aerosols, which could be harmful.[3][4]
Foot Protection Closed-toe and closed-heel shoes.Protects feet from spills and falling objects.
Operational Plan: Handling this compound

1. Pre-Operational Checks:

  • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, always search for and review the most current SDS for any chemical before use. If an SDS is not available, proceed with caution and treat the substance as hazardous.

  • Engineering Controls: Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.

  • Personal Protective Equipment (PPE): Inspect all PPE for integrity before use.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available.

2. Handling Procedure:

  • Controlled Environment: Conduct all procedures involving the handling of this compound within a chemical fume hood to minimize inhalation exposure.

  • Weighing: Perform all weighing operations within the chemical fume hood. Use a tared, sealed container to minimize the risk of generating dust.

  • Avoid Contact: Handle the compound carefully to avoid generating dust or aerosols. Prevent direct contact with skin, eyes, and clothing.

  • Heating: If heating is required, be aware that extreme heating may generate breakdown products.

3. Post-Handling:

  • Decontamination: Wipe down the work area in the chemical fume hood with an appropriate solvent and then a soap and water solution.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. In the absence of specific disposal instructions, follow these general guidelines:

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of down the drain or in the regular trash.

Experimental Workflow and Safety Protocol

G General Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment locate_sds Locate and Review SDS (or treat as hazardous if unavailable) risk_assessment->locate_sds Proceed if risks are understood ppe_check Inspect and Don PPE locate_sds->ppe_check fume_hood_prep Prepare Chemical Fume Hood ppe_check->fume_hood_prep weigh Weigh Compound fume_hood_prep->weigh Inside fume hood experiment Perform Experiment weigh->experiment Inside fume hood decontaminate Decontaminate Work Area experiment->decontaminate waste_disposal Segregate and Dispose of Waste decontaminate->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: General workflow for the safe handling and disposal of laboratory chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dielaidin
Reactant of Route 2
Reactant of Route 2
1,3-Dielaidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.